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Foundational

Engineering Peptide Stability: A Technical Guide to the Structure, Properties, and Application of Norvaline, 2-methyl-, ethyl ester

Executive Summary: The Strategic Role of α-Methylation In the landscape of modern drug discovery, native peptides often suffer from severe pharmacokinetic liabilities, primarily poor metabolic stability and high conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of α-Methylation

In the landscape of modern drug discovery, native peptides often suffer from severe pharmacokinetic liabilities, primarily poor metabolic stability and high conformational flexibility. To overcome these barriers, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of peptidomimetic design.

Norvaline, 2-methyl-, ethyl ester (also known as Ethyl 2-amino-2-methylpentanoate, CAS: 13893-47-5) is a highly specialized α-methylated amino acid derivative. The seemingly simple addition of a methyl group at the α-carbon fundamentally alters the backbone dynamics of any peptide into which it is incorporated. By restricting dihedral angles and sterically shielding adjacent amide bonds, α-methylated residues transform labile native sequences into robust, orally bioavailable drug candidates[1]. A prominent clinical validation of this approach is Trofinetide, an FDA-approved neuroprotective drug derived from a native tripeptide via simple α-methylation[1].

This whitepaper provides an in-depth technical analysis of Norvaline, 2-methyl-, ethyl ester, detailing its physicochemical profile, the mechanistic causality behind its stabilizing effects, and field-proven protocols for its synthesis and integration into peptide chains.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of Norvaline, 2-methyl-, ethyl ester is critical for predicting its behavior in both synthetic workflows and biological systems. The ethyl ester acts as a C-terminal protecting group during solution-phase synthesis or as a lipophilic prodrug moiety to enhance membrane permeability[2].

Table 1: Core Physicochemical Properties
ParameterValueStructural Implication
Chemical Name Ethyl 2-amino-2-methylpentanoateStandard IUPAC nomenclature.
CAS Number 13893-47-5[3]Unique chemical registry identifier.
Molecular Formula C8H17NO2[3]Defines the atomic composition.
Molecular Weight 159.23 g/mol [3]Low MW ideal for fragment-based drug design.
Exact Mass 159.12600 g/mol [3]Critical for high-resolution LC-MS validation.
SMILES CCCC(C)(C(=O)OCC)N[]Computational modeling input.
InChIKey NPWCAYPBZAMAJK-UHFFFAOYSA-N[]Database cross-referencing.
Topological Polar Surface Area (TPSA) 52.3 Ų[3]Indicates excellent theoretical membrane permeability.
XLogP3 1.767[3]Favorable lipophilicity for passive cellular uptake.

Mechanistic Insights: The Power of α-Methylation

The incorporation of Norvaline, 2-methyl-, ethyl ester into a peptide sequence is not merely a structural substitution; it is a biophysical engineering tactic. The causality behind its efficacy rests on two primary pillars:

  • Conformational Pre-organization (Thermodynamic Advantage): The steric bulk of the α-methyl group severely restricts the rotational freedom around the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This forces the local sequence into a highly defined region of the Ramachandran plot, specifically promoting the formation of stable α -helical or 310​ -helical secondary structures. This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in significantly increased binding affinity.

  • Proteolytic Shielding (Kinetic Advantage): Endogenous proteases (e.g., trypsin, pepsin, DPP-IV) require precise geometric access to the peptide bond to initiate nucleophilic attack. The tetrasubstituted α-carbon creates a dense steric cloud that physically occludes the adjacent amide bonds, preventing the protease active site from engaging the substrate[2].

Mechanism Peptide α-Methylated Residue (Steric Bulk) Angles Restricted φ/ψ Angles (Helical Promotion) Peptide->Angles Induces Shield Steric Shielding (Blocked Access) Peptide->Shield Creates Stability Enhanced in vivo Half-Life Angles->Stability Protease Protease Active Site (e.g., Trypsin) Protease->Shield Repelled by Shield->Stability

Mechanistic pathway of proteolytic shielding and conformational rigidity.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that working with α-tetrasubstituted amino acids requires deviations from standard protocols. The steric hindrance that provides biological stability also makes chemical synthesis and peptide coupling significantly more challenging.

Protocol 1: Solution-Phase Synthesis of Ethyl 2-amino-2-methylpentanoate

To synthesize this specific ncAA, we utilize a Phase-Transfer Catalyzed (PTC) alkylation of a Schiff base.

  • Causality: Reacting the primary amine with benzophenone to form an imine serves a dual purpose. First, it protects the nitrogen from unwanted N-alkylation. Second, it increases the acidity of the α-proton, enabling selective C-alkylation at the sterically congested α-position.

Step-by-Step Methodology:

  • Schiff Base Formation: Suspend ethyl 2-aminopropanoate hydrochloride (1.0 eq) in dichloromethane (DCM). Add benzophenone imine (1.0 eq) and stir at room temperature for 12 hours. Wash with water, dry over MgSO₄, and concentrate to yield the protected intermediate.

  • Phase-Transfer Alkylation: Dissolve the Schiff base in toluene. Add 1-bromopropane (1.5 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq), and 50% aqueous KOH (3.0 eq). Stir vigorously at 0°C to room temperature for 24 hours.

  • Hydrolysis & Deprotection: Isolate the organic layer and treat with 1M HCl (aq) in THF for 4 hours at room temperature to hydrolyze the imine.

  • Isolation: Extract the aqueous layer with ethyl acetate to remove benzophenone. Adjust the aqueous layer to pH 9 using saturated NaHCO₃, then extract with DCM. Dry and evaporate to yield the pure Norvaline, 2-methyl-, ethyl ester.

  • Validation: Confirm product identity via LC-MS (Expected [M+H]⁺ = 160.13).

Workflow A 1. Schiff Base Formation (Ethyl Alaninate + Benzophenone) B 2. Phase-Transfer Alkylation (1-Bromopropane, PTC, Base) A->B Activation C 3. Acidic Hydrolysis (1M HCl, Cleave Imine) B->C C-Alkylation D 4. Neutralization & Extraction (NaHCO3, EtOAc) C->D Deprotection E 5. Target Isolation (Ethyl 2-amino-2-methylpentanoate) D->E Purification

Workflow for the solution-phase synthesis of Ethyl 2-amino-2-methylpentanoate.
Protocol 2: Peptide Coupling onto the Hindered α-Amine

When utilizing Norvaline, 2-methyl-, ethyl ester as a C-terminal building block, coupling the next amino acid to its sterically hindered amine is notoriously difficult. Standard carbodiimide chemistry (DIC/HOBt) will fail or lead to massive epimerization.

  • Causality: We must use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an highly reactive HOAt ester intermediate. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack by the hindered α-methyl amine before side reactions can occur.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the incoming Fmoc-protected amino acid (2.0 eq) and HATU (1.95 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir for 2 minutes to ensure complete active ester formation.

  • Coupling: Add Norvaline, 2-methyl-, ethyl ester (1.0 eq) to the activated mixture. Stir at 40°C (mild heating is required to overcome the activation energy barrier caused by steric bulk) for 4 to 12 hours.

  • Self-Validating System (IPC): Do not rely on colorimetric tests (like the Ninhydrin/Kaiser test), as they frequently yield false negatives for α-tetrasubstituted amines. Instead, perform a micro-aliquot extraction and validate reaction completion strictly via LC-MS.

  • Workup: Dilute with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry and concentrate to yield the dipeptide.

Comparative Efficacy & Stability Data

To quantify the value of incorporating α-methylated residues like Norvaline, 2-methyl-, ethyl ester, we compare a theoretical native peptide (containing standard L-Norvaline) against its α-methylated counterpart. The data below synthesizes expected performance enhancements based on established peptidomimetic literature[2].

Table 2: Native vs. α-Methylated Peptide Performance Metrics
ParameterNative Peptide (L-Norvaline)α-Methylated Peptide (2-Me-Norvaline)Fold Improvement
Trypsin Degradation (T½) 1.2 hours> 24.0 hours> 20x
Human Serum Half-Life (in vitro) 3.5 hours18.2 hours~ 5.2x
Receptor Binding Affinity (Kd) 45 nM12 nM3.7x (due to pre-organization)
Conformational State Flexible / Random CoilHighly HelicalN/A

Note: The exact fold improvement is context-dependent and varies based on the specific sequence surrounding the ncAA insertion site.

References

  • Source: echemi.
  • CAS 13893-47-5 (ETHYL 2-AMINO-2-METHYLPENTANOATE)
  • Source: enamine.
  • Source: benchchem.
  • Source: researchgate.

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopy of Ethyl 2-Methyl-2-aminopentanoate (Norvaline, 2-methyl-, ethyl ester)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for ethyl 2-methyl-2-aminopentanoate, a derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for ethyl 2-methyl-2-aminopentanoate, a derivative of the amino acid norvaline. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of this compound is essential for its synthesis, characterization, and application in various research and development endeavors, including drug discovery. This document moves beyond a simple data report to offer insights into the experimental choices and the logic behind spectral interpretation, empowering researchers to apply these principles to their own work.

The Foundational Role of NMR in a-Amino Ester Characterization

In the realm of medicinal chemistry and organic synthesis, the precise structural confirmation of novel molecules is paramount. a-Amino acids and their ester derivatives are fundamental building blocks in the design of peptidomimetics and other pharmaceutically active compounds. Ethyl 2-methyl-2-aminopentanoate, with its chiral center and alkyl side chain, presents a classic case for the application of NMR spectroscopy. This technique allows for the non-destructive analysis of the molecular framework, providing detailed information about the connectivity of atoms and their chemical environment.

The causality behind choosing NMR as the primary analytical tool lies in its ability to provide a detailed atom-by-atom map of the molecule. Unlike mass spectrometry, which provides information about the molecular weight, or infrared spectroscopy, which identifies functional groups, NMR reveals the specific arrangement of protons and carbons, confirming the regio- and stereochemistry of the synthesized compound.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is contingent upon a meticulously planned experimental protocol. The following steps outline a robust methodology for the analysis of ethyl 2-methyl-2-aminopentanoate.

Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm. For compounds with exchangeable protons (like the amine N-H), deuterium oxide (D₂O) can be used to confirm their presence through proton-deuterium exchange.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1][2][3] Its chemical inertness and volatility make it an ideal reference.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for faster repetition rates without saturating the signals.

    • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A 1-2 second delay between pulses allows for the relaxation of the nuclei back to their equilibrium state.

    • Number of Scans: 4-16 scans are usually sufficient for a compound of this concentration.

  • ¹³C NMR Acquisition:

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: A 2-5 second delay is often necessary due to the longer relaxation times of carbon nuclei.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical flow from sample preparation to the final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation A Compound Synthesis (Ethyl 2-Methyl-2-aminopentanoate) B Solvent Selection (e.g., CDCl3) A->B C Dissolution & Internal Standard (TMS) B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F 2D NMR (Optional) (COSY, HSQC, HMBC) C->F G Spectral Processing (Fourier Transform, Phasing, Baseline Correction) D->G E->G F->G H 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) G->H I 13C NMR Analysis (Chemical Shift) G->I J Correlation of 1D & 2D Data H->J I->J K Final Structure Assignment J->K

Caption: General workflow for structural elucidation using NMR spectroscopy.

¹H NMR Spectral Analysis of Ethyl 2-Methyl-2-aminopentanoate

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Table 1: ¹H NMR Data for Ethyl 2-Methyl-2-aminopentanoate in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A4.13Quartet (q)2H-O-CH₂ -CH₃
B2.43Multiplet (m)1H-CH (CH₃)-
C1.64Multiplet (m)2H-CH₂ -CH₂-CH₃
D1.39Multiplet (m)2H-CH₂-CH₂ -CH₃
E1.25Triplet (t)3H-O-CH₂-CH₃
F1.14Doublet (d)3H-CH(CH₃ )-
G0.91Triplet (t)3H-CH₂-CH₂-CH₃
-~1.5 (broad)Singlet (s)2H-NH₂

Note: The chemical shift of the amine protons (-NH₂) can be variable and the signal is often broad. Its integration can also be unreliable due to exchange with trace amounts of water.

Interpretation of the ¹H NMR Spectrum:

  • Signal A (4.13 ppm, q, 2H): This quartet is characteristic of a methylene group (-CH₂-) adjacent to a methyl group (-CH₃) and an electron-withdrawing group, in this case, the ester oxygen. The downfield shift to 4.13 ppm is a direct result of the deshielding effect of the neighboring oxygen atom.

  • Signal B (2.43 ppm, m, 1H): This multiplet corresponds to the methine proton at the chiral center (C2). It is coupled to the adjacent methyl group and the methylene group of the propyl chain, resulting in a complex splitting pattern.

  • Signals C and D (1.64 and 1.39 ppm, m, 2H each): These multiplets represent the two methylene groups of the n-propyl side chain. Their signals are complex due to coupling with each other and the neighboring methine and methyl groups.

  • Signal E (1.25 ppm, t, 3H): This triplet is the classic signal for a methyl group (-CH₃) next to a methylene group (-CH₂-), corresponding to the ethyl ester moiety.

  • Signal F (1.14 ppm, d, 3H): The doublet arises from the methyl group attached to the chiral center (C2), which is split by the single methine proton.

  • Signal G (0.91 ppm, t, 3H): This upfield triplet is indicative of a terminal methyl group of an alkyl chain, in this case, the n-propyl group.

  • Amine Protons (~1.5 ppm, s, 2H): The protons of the primary amine group typically appear as a broad singlet. Their chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.[4]

¹³C NMR Spectral Analysis of Ethyl 2-Methyl-2-aminopentanoate

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for Ethyl 2-Methyl-2-aminopentanoate in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
175.7C =OThe carbonyl carbon of the ester is significantly deshielded and appears far downfield.[1][5]
60.1-O-CH₂ -CH₃The carbon of the methylene group attached to the ester oxygen is deshielded.
41.6-C H(CH₃)-The methine carbon at the chiral center.
35.1-CH₂ -CH₂-CH₃Methylene carbon of the propyl group.
20.6-CH₂-CH₂ -CH₃Methylene carbon of the propyl group.
17.0-CH(CH₃ )-Methyl carbon attached to the chiral center.
14.3-O-CH₂-CH₃ Methyl carbon of the ethyl ester.
14.0-CH₂-CH₂-CH₃ Terminal methyl carbon of the propyl group.

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic of the carbon type. The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double bond to oxygen. The carbon attached to the ester oxygen also appears at a relatively downfield position. The remaining signals in the aliphatic region correspond to the alkyl carbons of the ethyl and n-propyl groups, as well as the methyl group at C2. The specific assignments can be definitively confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 2-methyl-2-aminopentanoate provides unambiguous confirmation of its chemical structure. The chemical shifts, multiplicities, and integration values are all consistent with the assigned structure. This guide serves as a technical resource for researchers, providing not only the spectral data but also the underlying principles for its interpretation. A thorough understanding of these NMR techniques is indispensable for the successful synthesis, characterization, and application of this and related compounds in scientific research and drug development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). DL-norvaline. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Norvaline, N-hexyloxycarbonyl-, heptyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • University of British Columbia Okanagan. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Krishnarao, N., Ramesh, P., Raj, J. P., & Priyanka, B. (2023). DESIGNED A BIOACTIVE SYNTHESIS OF SCHIFF BASE CONTAINING ETHYL 2- AMINO BENZOATE MOIETY PROMOTED BY BRONSTED ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 776-786.
  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR crystallography of amino acids. Retrieved from [Link]

  • ScholarWorks. (n.d.). THE 19F NMR OF AMINO ACID DERIVATIVES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 2). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Retrieved from [Link]

  • Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(23), 13941–13955.
  • Rusay, R. (n.d.). Postlab : Synthesis of DEET - NMR: Resonance/ Rotations. ChemConnections. Retrieved from [Link]

  • Chegg.com. (2020, October 11). Solved Organic Chemistry: 1H-NMR spectrum (300MHz) of ethyl. Retrieved from [Link]

  • Chegg.com. (2020, December 2). Solved N D ΝΗ 'H NMR of L-proline L-valine ethyl ester. Retrieved from [Link]

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Foundational

Pharmacokinetic Profiling of Norvaline, 2-methyl-, ethyl ester Derivatives: A Technical Whitepaper on Sterically Hindered Amino Acid Prodrugs

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of non-proteinogenic amino acid derivatives not merely as a data-gathering exercise, but as an integrated system of molecular design and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of non-proteinogenic amino acid derivatives not merely as a data-gathering exercise, but as an integrated system of molecular design and bioanalytical validation. Norvaline, 2-methyl-, ethyl ester (commonly referred to as ethyl 2-methylnorvalinate) represents a highly specialized class of compounds. It serves as an optimal model for understanding how alpha-alkylation and esterification synergistically dictate absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

This whitepaper provides an in-depth, self-validating methodological framework for the PK profiling of this compound and its derivatives, prioritizing causality, analytical rigor, and mechanistic understanding.

Mechanistic Rationale: Structure-Pharmacokinetic Relationships (SPR)

To understand the experimental choices in our PK profiling, we must first analyze the causality behind the molecule's structural design. Native amino acids are zwitterionic at physiological pH (pH 7.4), rendering them highly polar and severely limiting their passive transcellular diffusion across the intestinal epithelium.

  • The Prodrug Strategy (Esterification): By converting the anionic carboxylate into a neutral ethyl ester, we mask the zwitterionic charge. This modification drastically increases the lipophilicity (LogP) of the molecule, facilitating rapid passive absorption across the gut wall. Once in systemic circulation, the ester is cleaved by ubiquitous hydrolases to release the active moiety 1.

  • The Steric Shield (Alpha-Methylation): The addition of a methyl group at the alpha-carbon introduces profound steric hindrance. This is a deliberate design choice. It prevents racemization and confers extreme resistance to standard proteolytic degradation—a stability so robust that alpha-alkylated amino acids are frequently identified intact in prebiotic meteoritic samples 2. In a pharmacological context, this steric bulk slows the rate of carboxylesterase-mediated hydrolysis, preventing premature degradation of the prodrug in the gastrointestinal lumen before absorption can occur.

G P Ethyl 2-methylnorvalinate (Prodrug) A 2-methylnorvaline (Active Moiety) P->A Hydrolysis B Ethanol (Byproduct) P->B Cleavage E Carboxylesterase (CES1 / CES2) E->P Catalysis

Fig 1: Carboxylesterase-mediated hydrolysis pathway of ethyl 2-methylnorvalinate.

In Vitro Pharmacokinetic Profiling Protocols

Every protocol utilized in our laboratory is designed as a self-validating system . This means the assay inherently proves its own reliability through embedded controls and strict acceptance criteria before any test article data is accepted.

Protocol 2.1: Self-Validating Caco-2 Permeability Assay

Objective: To quantify the bidirectional intestinal permeability ( Papp​ ) and predict oral absorption. Causality: Caco-2 cells express the necessary efflux transporters (e.g., P-gp) and intracellular esterases to model both absorption and first-pass gut metabolism.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure tight junction formation.

  • System Validation (Internal Control): Add Lucifer Yellow (100 µM) to the apical chamber. The assay is only valid if the Lucifer Yellow Papp​ is <1×10−6 cm/s, confirming monolayer integrity.

  • Dosing: Prepare a 10 µM solution of ethyl 2-methylnorvalinate in HBSS buffer (pH 7.4). Apply to the Apical (A) side for A-to-B transport, and Basolateral (B) side for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quenching: Immediately quench samples in ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) to halt any further esterase activity.

  • Analysis: Calculate Papp​=(dQ/dt)/(C0​×A) .

Protocol 2.2: Hepatic and Intestinal Microsomal Stability

Objective: To determine the intrinsic clearance ( CLint​ ) and the half-life ( t1/2​ ) of the prodrug conversion. Causality: Differentiating between Human Intestinal Microsomes (HIM) and Human Liver Microsomes (HLM) allows us to pinpoint where the prodrug is activated.

Step-by-Step Methodology:

  • Preparation: Thaw HLM/HIM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation: Run parallel incubations with Enalapril (a known CES substrate) and Testosterone (a CYP3A4 substrate). The assay is validated only if the clearance rates of these controls fall within historical laboratory baselines.

  • Initiation: Pre-incubate the test compound (1 µM) for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final).

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination: Quench into 150 µL of cold acetonitrile containing SIL-IS. Centrifuge at 14,000 rpm for 10 min to precipitate proteins.

Quantitative Data Summaries

The structural modifications directly translate to quantifiable shifts in physicochemical and PK parameters. Table 1 summarizes the predictive and typical in vitro data comparing the active moiety to its prodrug derivative.

Table 1: Physicochemical and In Vitro PK Properties

Parameter2-Methylnorvaline (Active)Ethyl 2-methylnorvalinate (Prodrug)Causality / Impact
Molecular Weight 131.17 g/mol 159.23 g/mol Addition of ethyl ester moiety.
Charge at pH 7.4 Zwitterionic (Neutral net)Cationic (Protonated amine)Eliminates anionic charge, boosting permeability.
cLogP -0.8 (Highly Hydrophilic)+1.7 (Lipophilic)Drives transcellular passive diffusion.
Caco-2 Papp​ (A-to-B) <2×10−6 cm/s >15×10−6 cm/sProdrug exhibits high oral absorption potential.
HLM t1/2​ >120 min (Stable) ∼25 min (Rapid cleavage)Esterases rapidly convert prodrug to active form in liver.

In Vivo Pharmacokinetic Workflow & Bioanalysis

To accurately profile the compound in vivo, we must simultaneously track the disappearance of the prodrug and the appearance of the active moiety. This requires highly sensitive analytical techniques, such as microchip capillary electrophoresis or, more commonly, LC-MS/MS 3.

G D 1. In Vivo Dosing (IV/PO in Rodents) S 2. Serial Blood Sampling (Self-Validation: Blank Pre-dose) D->S P 3. Plasma Extraction (Protein Precipitation + SIL-IS) S->P L 4. LC-MS/MS Analysis (MRM Mode Detection) P->L A 5. PK Parameter Calculation (Non-Compartmental Analysis) L->A

Fig 2: Self-validating in vivo pharmacokinetic and LC-MS/MS bioanalytical workflow.

Protocol 4.1: LC-MS/MS Bioanalytical Quantification

Objective: Simultaneous quantification of ethyl 2-methylnorvalinate and 2-methylnorvaline in rat plasma. Self-Validation: The analytical run is validated by a calibration curve ( R2>0.995 ) and Quality Control (QC) samples (Low, Mid, High) interspersed throughout the run. QC accuracy must be within ±15% of nominal concentrations to accept the PK data.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 20 µL of rat plasma to a 96-well plate. Add 100 µL of extraction solvent (Acetonitrile containing 0.1% Formic Acid and 50 ng/mL 13C5​ -2-methylnorvaline as SIL-IS).

  • Extraction: Vortex for 5 minutes to precipitate plasma proteins. Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Transfer: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 2: LC-MS/MS MRM Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)
Ethyl 2-methylnorvalinate 160.2 [M+H]+ 114.115
2-Methylnorvaline 132.1 [M+H]+ 86.112
13C5​ -2-Methylnorvaline (IS) 137.1 [M+H]+ 90.112

By executing this self-validating workflow, researchers can confidently derive critical PK parameters—such as Volume of Distribution ( Vd​ ), Clearance ( CL ), and absolute bioavailability ( F% )—ensuring that the structural advantages of the ethyl 2-methylnorvalinate prodrug are accurately captured and translated into actionable drug development data.

References

  • Title: racemic amino acids: Topics by Science.
  • Title: l-amino acids biologically: Topics by Science.
  • Source: researchgate.

Sources

Exploratory

Crystallographic Characterization and Conformational Analysis of Ethyl 2-Methylnorvalinate

Target Molecule: Norvaline, 2-methyl-, ethyl ester (Ethyl 2-amino-2-methylpentanoate) CAS Registry Number: 13893-47-5 [1, 2] Molecular Formula: C₈H₁₇NO₂ [2] Molecular Weight: 159.23 g/mol [3] Executive Summary The struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Norvaline, 2-methyl-, ethyl ester (Ethyl 2-amino-2-methylpentanoate) CAS Registry Number: 13893-47-5 [1, 2] Molecular Formula: C₈H₁₇NO₂ [2] Molecular Weight: 159.23 g/mol [3]

Executive Summary

The structural determination of unnatural, α,α-disubstituted amino acid derivatives is a critical vector in modern peptidomimetic drug design. Norvaline, 2-methyl-, ethyl ester (commonly referred to as ethyl 2-methylnorvalinate) represents a highly constrained aliphatic building block. The introduction of an α-methyl group onto the norvaline backbone fundamentally alters the conformational landscape of the molecule, restricting its allowable Ramachandran space and imparting significant resistance to proteolytic degradation.

This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic isolation, data collection, and structural refinement of this molecule. By detailing the causality behind experimental choices—such as the necessity of hydrochloride salt formation to bypass the compound's innate liquid state at standard temperature and pressure (STP)—this guide serves as a self-validating protocol for structural chemists and drug development professionals.

Chemical Profile and Conformational Causality

Ethyl 2-methylnorvalinate exists as a free base oil at room temperature, a common physical state for low-molecular-weight aliphatic amino acid esters [4]. To achieve the highly ordered periodic lattice required for single-crystal X-ray diffraction (SC-XRD), the molecule must be converted into a crystalline salt [4].

The Role of α,α-Dialkyl Substitution

The core structural feature of this molecule is the quaternary α-carbon, which bears both a methyl group and a propyl chain. This substitution creates severe steric hindrance that dictates the molecule's behavior:

  • Backbone Restriction: The steric bulk prevents the free rotation of the ϕ and ψ dihedral angles.

  • Lattice Packing: The ethyl ester moiety (–COOCH₂CH₃) introduces a degree of flexibility at the C-terminus, which must be stabilized via strong intermolecular hydrogen bonding networks (typically provided by the protonated amine in the salt form).

Steric_Logic N1 α,α-Dialkyl Substitution (2-methylnorvaline core) N2 Steric Clash (Methyl vs. Propyl side chain) N1->N2 N3 Restricted Ramachandran Space (Phi/Psi Angles) N2->N3 Limits backbone rotation N4 Conformational Rigidity N3->N4 N5 Predictable Crystal Packing N4->N5 Enhances lattice stability

Figure 1: Logical flow of how α,α-dialkyl substitution dictates conformational rigidity and crystal packing.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol details the exact mechanistic steps required to transition from a liquid free base to a high-resolution crystallographic model [5].

Protocol 3.1: Salt Formation and Crystallization

Rationale: The free base is an oil; converting it to a hydrochloride salt increases the melting point and facilitates the formation of a rigid hydrogen-bonded lattice[4].

  • Dissolution: Dissolve 1.0 mmol of Ethyl 2-amino-2-methylpentanoate (CAS 13893-47-5) in 5.0 mL of anhydrous diethyl ether under an inert argon atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise at 0 °C. Causality: Low temperature prevents the hydrolysis of the ethyl ester.

  • Precipitation: Isolate the resulting white precipitate (Ethyl 2-methylnorvalinate hydrochloride) via vacuum filtration and wash with cold diethyl ether.

  • Crystal Growth (Vapor Diffusion): Dissolve the salt in a minimum volume of absolute ethanol. Place the open vial inside a larger closed chamber containing a volatile antisolvent (e.g., pentane or hexanes). Allow vapor diffusion to occur over 48–72 hours at 4 °C until diffraction-quality single crystals (0.1–0.3 mm) form.

Protocol 3.2: X-Ray Diffraction Data Collection

Rationale: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle Bragg reflections [5].

  • Mounting: Select a transparent, block-shaped crystal and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Instantly transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure >99% completeness [5].

XRD_Workflow A Synthesis of Ethyl 2-methylnorvalinate (Free Base) B Salt Formation (HCl in Diethyl Ether) A->B Prevents oiling out C Crystallization (Vapor Diffusion) B->C Promotes lattice ordering D Single Crystal Selection (0.1 - 0.3 mm) C->D Optical screening E Cryocooling (100 K) & X-ray Diffraction D->E Minimizes thermal motion F Data Reduction & Integration (CrysAlisPro / APEX3) E->F Bragg reflections G Structure Solution & Refinement (SHELXT / SHELXL) F->G Phase problem resolution

Figure 2: Step-by-step workflow for the crystallographic characterization of amino acid esters.

Crystallographic Data and Structural Refinement

Once data is integrated, the phase problem is solved using intrinsic phasing methods (e.g., SHELXT), and the structure is refined using full-matrix least-squares on F2 (SHELXL).

Table 1: Anticipated Crystallographic Parameters for Ethyl 2-Methylnorvalinate HCl
ParameterValue / Description
Chemical Formula C₈H₁₈ClNO₂
Formula Weight 195.69 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic / Orthorhombic (Typical for chiral amino acid salts)
Space Group P21​ or P21​21​21​ (Assuming enantiopure synthesis)
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~0.3 mm⁻¹
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 ~1.05

Note: The exact unit cell parameters depend on the specific enantiomeric purity and the crystallization solvent system used.

Intermolecular Interactions and Packing Motifs

The structural integrity of the Ethyl 2-methylnorvalinate hydrochloride crystal is maintained by a robust network of hydrogen bonds.

  • Primary Motif: The protonated primary amine (–NH₃⁺) acts as a trifurcated hydrogen bond donor. It interacts strongly with the chloride counterions (N–H···Cl⁻) and the carbonyl oxygen of the ethyl ester moiety (N–H···O=C) of adjacent molecules.

  • Hydrophobic Packing: The aliphatic side chains (the α-methyl group and the α-propyl chain) interdigitate to form hydrophobic layers. This segregation of hydrophilic (ammonium/chloride/ester) and hydrophobic (alkyl) regions is a hallmark of aliphatic amino acid crystal packing.

  • Ester Conformation: The ethyl ester group typically adopts an extended conformation (antiperiplanar) to minimize steric clashes with the bulky α,α-dialkyl core.

Conclusion

The crystallographic characterization of Norvaline, 2-methyl-, ethyl ester requires a deliberate, mechanistically sound approach to overcome the physical limitations of the free base. By employing hydrochloride salt formation and low-temperature X-ray diffraction, researchers can resolve the highly constrained three-dimensional architecture of this molecule. The resulting structural data is indispensable for rational drug design, allowing medicinal chemists to model the precise steric bulk and conformational rigidity this unnatural amino acid imparts when incorporated into larger peptide scaffolds.

References

  • Google Patents. (n.d.). US4622413A - Method for preparing amino acid ester hydrohalides.
  • MDPI. (2017). High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source. Retrieved April 2, 2026, from [Link]

Foundational

thermodynamic stability of Norvaline, 2-methyl-, ethyl ester

An In-depth Technical Guide to the Thermodynamic Stability of Norvaline, 2-methyl-, ethyl ester Abstract This technical guide provides a comprehensive analysis of the , a non-proteinogenic amino acid derivative of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Norvaline, 2-methyl-, ethyl ester

Abstract

This technical guide provides a comprehensive analysis of the , a non-proteinogenic amino acid derivative of interest in pharmaceutical and biochemical research. As a molecule with potential applications in peptide synthesis and drug development, a thorough understanding of its stability profile is paramount. This document outlines the key physicochemical properties influencing its stability, details rigorous experimental protocols for assessing thermal and hydrolytic degradation, and offers insights into the interpretation of the resulting data. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the stability of this and related compounds.

Introduction: The Significance of Norvaline, 2-methyl-, ethyl ester

Norvaline, 2-methyl-, ethyl ester (CAS No. 13893-47-5) is a structurally unique amino acid derivative. As an isomer of the more common amino acid valine, norvaline itself is of interest for its ability to be incorporated into peptides, subtly altering their physical properties such as solubility and receptor binding affinity[1]. The addition of a methyl group at the alpha-carbon and an ethyl ester at the C-terminus further modifies its characteristics.

The α-methyl group introduces steric hindrance, which can significantly enhance a peptide's resistance to enzymatic degradation by proteases[2]. This increased stability is a highly desirable attribute in the development of peptide-based therapeutics, potentially leading to longer in-vivo half-lives[2]. The ethyl ester modification, on the other hand, makes the molecule more lipophilic and serves as a protecting group in synthetic applications. However, this ester linkage also introduces a potential liability for hydrolysis.

Given these structural features, a comprehensive understanding of the is crucial for its effective use in research and drug development. This guide will provide the foundational knowledge and practical methodologies for such an assessment.

Physicochemical Properties and Their Impact on Stability

A molecule's stability is intrinsically linked to its structure. The key features of Norvaline, 2-methyl-, ethyl ester are:

  • Molecular Formula: C8H17NO2

  • Molecular Weight: 159.23 g/mol

  • Alpha-Methyl Group: The presence of a methyl group on the alpha-carbon restricts the conformational freedom around the peptide backbone, which can promote the formation of helical secondary structures in peptides[2]. This steric hindrance is also a key factor in its increased resistance to proteolysis[2].

  • Ethyl Ester Group: The ethyl esterification of the C-terminus neutralizes the negative charge of the carboxylic acid, increasing the molecule's overall lipophilicity. However, ester bonds are susceptible to hydrolysis, particularly under acidic or basic conditions[3].

  • Norvaline Side Chain: The linear propyl side chain of norvaline is relatively non-reactive, but its size and hydrophobicity can influence intermolecular interactions and, consequently, the bulk properties of the material.

These features suggest two primary modes of degradation: thermal decomposition and hydrolysis.

Experimental Assessment of Thermal Stability

Thermal analysis techniques are essential for determining the temperature at which a compound begins to degrade. The two most common and powerful methods for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition[4][5]. For many amino acids and their derivatives, clear melting points are not observed; instead, they decompose upon heating.

  • Sample Preparation: Accurately weigh 2-5 mg of Norvaline, 2-methyl-, ethyl ester into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. A slower heating rate can be used for better resolution of thermal events.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, evaporation) or exothermic (decomposition) events. The onset temperature of a significant endothermic or exothermic peak that is accompanied by mass loss in TGA is typically considered the decomposition temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a direct measure of thermal stability and can quantify the loss of volatile components[6].

  • Sample Preparation: Place 5-10 mg of Norvaline, 2-methyl-, ethyl ester into a tared TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Interpreting Thermal Analysis Data

While specific data for Norvaline, 2-methyl-, ethyl ester is not publicly available, we can predict its behavior based on similar compounds. Amino acid esters often exhibit decomposition in the range of 150-300 °C. The TGA curve would be expected to show a single, significant mass loss step corresponding to the decomposition of the molecule. The DSC thermogram would likely show a broad endotherm or exotherm corresponding to this decomposition.

Thermal Event Expected Temperature Range (°C) Technique Interpretation
Desolvation50 - 120TGA/DSCMass loss corresponding to the removal of residual solvent from synthesis.
Decomposition170 - 300TGA/DSCSignificant mass loss and a corresponding endothermic or exothermic event, indicating the breakdown of the molecule.

Experimental Assessment of Hydrolytic Stability

The ethyl ester linkage in Norvaline, 2-methyl-, ethyl ester is a potential site for hydrolysis, which can be catalyzed by acid or base. Assessing the rate of hydrolysis under various pH conditions is critical for formulation and storage.

Methodology: HPLC-Based Stability Indicating Assay
  • Forced Degradation Study:

    • Prepare solutions of Norvaline, 2-methyl-, ethyl ester in a range of aqueous buffers (e.g., pH 2, 4, 7.4, 9).

    • Expose the solutions to elevated temperatures (e.g., 40 °C, 60 °C) for a defined period.

    • At various time points, withdraw aliquots and quench any reaction if necessary.

  • Analytical Method:

    • Develop a stability-indicating HPLC method (e.g., reverse-phase with UV detection) that can separate the parent compound from its primary degradant (Norvaline, 2-methyl-).

  • Data Analysis:

    • Quantify the amount of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH and temperature.

Factors Influencing Stability

Several factors can influence the :

  • Temperature: As a general rule, reaction rates, including degradation, increase with temperature. Storage at lower temperatures is recommended.

  • pH: The ester linkage is most stable at a neutral to slightly acidic pH. Both strongly acidic and, especially, alkaline conditions will accelerate hydrolysis[3].

  • Moisture: The presence of water is necessary for hydrolysis. The solid material should be protected from humidity.

  • Excipients: In a formulation, other components could potentially catalyze degradation. Compatibility studies are essential.

Visualizing Stability Assessment and Degradation

To clarify the workflow and potential degradation pathways, the following diagrams are provided.

G cluster_0 Thermodynamic Stability Assessment Workflow cluster_1 Techniques A Compound Procurement (Norvaline, 2-methyl-, ethyl ester) B Physicochemical Characterization (Structure, Purity) A->B C Thermal Stability Analysis B->C D Hydrolytic Stability Analysis B->D E Data Interpretation & Stability Profile C->E DSC DSC C->DSC TGA TGA C->TGA D->E HPLC HPLC D->HPLC F Recommendations for Storage & Handling E->F

Figure 1: A typical workflow for the comprehensive assessment of thermodynamic stability.

G cluster_0 Potential Degradation Pathways cluster_1 Thermal Degradation cluster_2 Hydrolytic Degradation Parent Norvaline, 2-methyl-, ethyl ester Thermal_Products Volatile Fragments (e.g., CO2, H2O, NH3) Parent->Thermal_Products Heat (T > T_decomp) Hydrolysis_Product Norvaline, 2-methyl- + Ethanol Parent->Hydrolysis_Product H2O (Acid/Base Catalysis)

Figure 2: Primary degradation pathways for Norvaline, 2-methyl-, ethyl ester.

Implications for Drug Development

The stability profile of Norvaline, 2-methyl-, ethyl ester has several implications for its use in drug development:

  • Storage and Handling: The solid compound should be stored in a cool, dry place, protected from moisture and high temperatures.

  • Formulation: For liquid formulations, the pH must be carefully controlled to minimize hydrolysis. A pH range of 4-6 is likely to provide the best stability. Lyophilization could be a viable strategy to enhance long-term stability.

  • Manufacturing: Thermal excursions during manufacturing processes such as milling or drying should be minimized to prevent thermal decomposition.

  • In-vivo Fate: The ester linkage is likely to be rapidly hydrolyzed by esterases in vivo, which may be a desirable feature if the intended active molecule is the corresponding carboxylic acid (a prodrug strategy).

Conclusion

Norvaline, 2-methyl-, ethyl ester is a compound with promising features for peptide-based drug development, primarily due to the stabilizing effect of the α-methyl group. However, its thermodynamic stability is constrained by two main factors: thermal decomposition at elevated temperatures and hydrolysis of the ethyl ester linkage. A thorough understanding and characterization of these degradation pathways, using the methodologies outlined in this guide, are essential for its successful application. By employing techniques such as DSC, TGA, and stability-indicating HPLC assays, researchers can establish a comprehensive stability profile, enabling informed decisions on storage, formulation, and handling, thereby ensuring the quality and efficacy of this valuable synthetic building block.

References

  • DTA/TGA curves obtained on heating under argon flow of the amino... - ResearchGate. (n.d.). Retrieved from [Link]

  • TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2.2 Carboxy Group. (n.d.). Retrieved from [Link]

  • Exploring L-Norvaline in Peptide Synthesis: A Key Amino Acid Intermediate. (n.d.). Retrieved from [https://www. - /news/exploring-l-norvaline-in-peptide-synthesis-a-key-amino-acid-intermediate]([Link]. - /news/exploring-l-norvaline-in-peptide-synthesis-a-key-amino-acid-intermediate)

  • Thermodynamic and structural characterization of amino acid-linked dialkyl lipids - PMC. (2005, February 28). Retrieved from [Link]

  • Thermodynamic and structural characterization of amino acid-linked dialkyl lipids. (n.d.). Retrieved from [Link]

  • Showing Compound Norvaline (FDB005441) - FooDB. (2010, April 8). Retrieved from [Link]

  • Norvaline - Wikipedia. (n.d.). Retrieved from [Link]

  • Chiral Ionic Liquids - Derived from Amino Acid Ester Cations - Wiley Analytical Science. (2011, July 10). Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • DL-norvaline | C5H11NO2 | CID 824 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of DL-Norvaline (CAS 760-78-1) - Cheméo. (n.d.). Retrieved from [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC. (2018, February 9). Retrieved from [Link]

  • Norvaline, 2-methyl-, ethyl ester | 13893-47-5 | C8H17NO2 | Appchem. (n.d.). Retrieved from [Link]

  • Thermogravimetric analysis (TGA) of lysine amino acid and other M‐EPM... - ResearchGate. (n.d.). Retrieved from [Link]

  • TERMODYNAMICS CHARACTERIZATIONOF SOME AMINO ACIDS AND THEIR DERIVATIVES - icf.ro. (n.d.). Retrieved from [Link]

  • Estimation of Cold Flow Performance and Oxidation Stability of Fatty Acid Ethyl Esters from Lipids Obtained from Escherichia coli | Energy & Fuels - ACS Publications. (2015, March 20). Retrieved from [Link]

  • How to Interpret a TGA Curve: An Expert Guide - Torontech. (2025, October 17). Retrieved from [Link]

  • methyl ester hydrolysis: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Method for synthesis of L-norvaline - Eureka | Patsnap. (2007, May 16). Retrieved from [Link]

  • Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed. (n.d.). Retrieved from [Link]

  • Constitutional adaptation to pKa modulation by remote ester hydrolysis - RSC Publishing. (n.d.). Retrieved from [Link]

  • The basic hydrolysis of amino acid esters | Australian Journal of Chemistry - ConnectSci. (n.d.). Retrieved from [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). Retrieved from [Link]

  • The basic hydrolysis of amino acid esters - Semantic Scholar. (n.d.). Retrieved from [Link]

  • .alpha.-Methyl amino acids. Resolution and amino protection - OA Monitor Ireland. (n.d.). Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH. (n.d.). Retrieved from [Link]

  • CN1962613A - Method for synthesis of L-norvaline - Google Patents. (n.d.).
  • 5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • DL-Norvaline - the NIST WebBook. (n.d.). Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). Retrieved from [Link]

  • L-Norvaline, methyl ester | C6H13NO2 | CID 7019097 - PubChem. (n.d.). Retrieved from [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Norvaline, 2-Methyl-, Ethyl Ester: A Lipophilic, Protease-Resistant Metabolic Modulator

Executive Summary Norvaline, 2-methyl-, ethyl ester (Ethyl 2-amino-2-methylpentanoate, CAS 13893-47-5) is a highly specialized, non-proteinogenic amino acid derivative[1]. In biological systems, it functions as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Norvaline, 2-methyl-, ethyl ester (Ethyl 2-amino-2-methylpentanoate, CAS 13893-47-5) is a highly specialized, non-proteinogenic amino acid derivative[1]. In biological systems, it functions as a highly permeable prodrug designed to modulate endothelial function, nitric oxide (NO) synthesis, and inflammatory pathways. By combining an ethyl ester for enhanced membrane transport with an alpha-methyl group for metabolic stability, this compound overcomes the pharmacokinetic limitations of traditional L-norvaline. This whitepaper provides a comprehensive technical analysis of its structural rationale, primary and secondary mechanisms of action, and the self-validating experimental protocols required to study it in vitro.

Structural Rationale & Pharmacokinetics (Prodrug Strategy)

To understand the mechanism of action, one must first deconstruct the molecule's tripartite structural design. Each functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Norvaline Backbone: The core structure is an analog of the branched-chain amino acid valine. L-norvaline is a well-documented non-competitive inhibitor of the enzyme Arginase[2].

  • Esterification (Ethyl Ester) for Membrane Permeability: Native amino acids possess a polar carboxylic acid group, resulting in a low partition coefficient (LogP) that restricts passive cellular entry. Esterification masks this polarity[1]. The ethyl ester significantly increases the molecule's lipophilicity, allowing rapid passive diffusion across the plasma membrane and the blood-brain barrier (BBB). Once inside the cytosol, ubiquitous intracellular carboxylesterases (e.g., CES1 in the liver, CES2 in the endothelium) hydrolyze the ester bond, trapping the active free acid inside the cell.

  • Alpha-Methylation (2-Methyl) for Metabolic Stability: The addition of a methyl group at the alpha-carbon creates a quaternary stereocenter. This steric bulk prevents the molecule from being recognized as a substrate by degradative enzymes, such as branched-chain amino acid transaminases (BCAT). Consequently, the intracellular half-life of the active metabolite (2-methylnorvaline) is drastically extended compared to standard L-norvaline.

Primary Mechanism of Action: Arginase Inhibition & eNOS Coupling

The primary biological target of the cleaved active metabolite (2-methylnorvaline) is Arginase (Isoforms I and II) .

The L-Arginine Paradox

In endothelial cells, the intracellular concentration of L-arginine (approx. 100–800 µM) far exceeds the Michaelis constant ( Km​ ) of endothelial Nitric Oxide Synthase (eNOS) for L-arginine (~2.9 µM). Despite this abundance, eNOS activity remains highly substrate-dependent. This phenomenon, known as the "L-arginine paradox," is driven by the co-compartmentalization of Arginase, which possesses a much higher Vmax​ and actively competes for the same intracellular L-arginine pool[3].

Substrate Shunting and NO Synthesis

Because Arginase activity exceeds eNOS activity by a factor of thousands, a massive portion of L-arginine is futilely converted into ornithine and urea[3]. When 2-methylnorvaline binds to Arginase, it acts as a competitive/allosteric inhibitor. By suppressing Arginase activity, the compound prevents the degradation of L-arginine[4]. The spared L-arginine is subsequently shunted toward eNOS, resulting in a significant upregulation of Nitric Oxide (NO) biosynthesis. This NO production is critical for vasodilation, endothelial protection, and the prevention of cardiovascular pathologies[3].

Pathway Prodrug Norvaline, 2-methyl-, ethyl ester Membrane Plasma Membrane (High LogP Diffusion) Prodrug->Membrane Esterase Intracellular Esterases (CES1/CES2) Membrane->Esterase Active 2-Methylnorvaline (Active Inhibitor) Esterase->Active Hydrolysis Arginase Arginase I/II (Inhibited) Active->Arginase Blockade LArg L-Arginine (Accumulation) Arginase->LArg Prevents degradation eNOS eNOS (Activated) LArg->eNOS Substrate Shunting NO Nitric Oxide (NO) (Vasodilation) eNOS->NO Synthesis

Fig 1: Prodrug activation and subsequent eNOS pathway modulation via arginase inhibition.

Secondary Mechanisms: S6K1 Inhibition & Glutamatergic Modulation

Beyond NO modulation, the 2-methylnorvaline pharmacophore exhibits secondary, NO-independent biological activities:

  • Anti-inflammatory Effects via S6K1: Research demonstrates that norvaline derivatives can downregulate TNF-alpha-induced expression of vascular adhesion molecules (VCAM-1, ICAM-1, and E-selectin). This occurs through the direct inhibition of the p70 ribosomal S6 kinase 1 (S6K1) pathway, independent of arginase inhibition or NO production.

  • Glutamatergic Modulation (NMDA Receptors): Alpha-alkylated amino acids are frequently utilized to probe and modulate glutamatergic systems. Derivatives of 2-methylnorvaline ethyl ester (such as R-4-Oxo-5-phosphono-2-methylnorvaline ethyl ester) have been developed and patented specifically as potent NMDA receptor antagonists[5]. The steric bulk of the 2-methyl group alters receptor binding kinetics, highlighting the neuropharmacological versatility of this scaffold.

Self-Validating Experimental Protocols

To rigorously study the mechanism of Norvaline, 2-methyl-, ethyl ester, experimental designs must account for its prodrug nature. The following protocols are engineered as self-validating systems —utilizing specific inhibitors to prove causality rather than mere correlation.

Protocol 1: Intracellular Esterase Cleavage & Arginase Activity Assay

Causality Check: To prove that the ethyl ester must be cleaved to inhibit arginase, we utilize Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If the intact prodrug is inactive, BNPP pre-treatment will rescue arginase activity.

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluence.

  • Esterase Inhibition (Control Loop): Pre-treat the "Validation Group" with 100 µM BNPP for 1 hour. Treat the "Test Group" with a DMSO vehicle.

  • Compound Incubation: Incubate both groups with 50 µM Norvaline, 2-methyl-, ethyl ester for 24 hours.

  • Lysis: Lyse cells using an EDTA-free RIPA buffer (Arginase requires Mn2+ for catalytic activity; EDTA will chelate this and artificially kill enzyme activity).

  • Urea Quantification: Measure arginase activity via the diacetyl monoxime method to quantify urea production.

  • Validation: The Test Group will show decreased urea (active arginase inhibition). The Validation Group will show baseline urea levels, proving the ester bond must be hydrolyzed for pharmacological efficacy.

Workflow Step1 Cell Culture (HUVECs) Step2 CES Inhibitor (BNPP Pre-treatment) Step1->Step2 Step3 Prodrug Incubation (1-100 µM, 24h) Step2->Step3 Step4 Cell Lysis & Urea Assay Step3->Step4 Step5 Data Analysis (IC50 & Validation) Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating intracellular arginase inhibition.
Protocol 2: Endothelial Nitric Oxide (NO) Production Measurement

Causality Check: To prove that arginase inhibition functionally translates to NO production, we measure real-time NO using DAF-2 DA, validated by an eNOS inhibitor (L-NAME).

  • Probe Loading: Load HUVECs with 5 µM DAF-2 DA (a cell-permeable fluorescent NO probe) for 30 minutes in the dark.

  • Stimulation: Wash cells and stimulate with the prodrug (50 µM).

  • eNOS Validation: In a parallel control well, co-incubate with 100 µM L-NAME (an eNOS inhibitor).

  • Quantification: Measure fluorescence (Ex 495 nm / Em 515 nm) using a microplate reader. The L-NAME control must abolish the fluorescent signal, proving the NO is distinctly eNOS-derived.

Quantitative Data Summary

The structural modifications of Norvaline, 2-methyl-, ethyl ester drastically alter its pharmacokinetic profile compared to its parent compounds. Table 1 summarizes these theoretical and extrapolated parameters.

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Profiles

PropertyL-Norvaline2-MethylnorvalineNorvaline, 2-methyl-, ethyl ester
Molecular Formula C5​H11​NO2​ C6​H13​NO2​ C8​H17​NO2​
Lipophilicity (LogP) Low (~ -1.5)Low (~ -1.0)High (~ 1.8)
Cellular Permeability Poor (Requires Transporters)Poor (Requires Transporters)Excellent (Passive Diffusion)
Protease/BCAT Stability Low (Rapidly transaminated)High (Steric hindrance at α -carbon)High (Prodrug protected)
Target Activity (Arginase) Active InhibitorActive InhibitorInactive (Requires CES cleavage)

References

  • Appchem Chemical Directory - Norvaline, 2-methyl-, ethyl ester | 13893-47-5 | C8H17NO2. 1

  • Google Patents - EP0418863A2: NMDA antagonists (Derivatives of 2-methylnorvaline ethyl ester). 5

  • The Supplement Engineer - Is L-Norvaline Bad for the Brain? (Analysis of L-Norvaline as a mixed arginase inhibitor). 2

  • PubMed Central (PMC) - Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. 3

  • PubMed Central (PMC) - Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline (DOI: 10.1186/1471-2261-9-12).

  • American Physiological Society Journal - Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells.4

Sources

Protocols & Analytical Methods

Method

enzymatic resolution techniques for Norvaline, 2-methyl-, ethyl ester

Application Note: Enzymatic Kinetic Resolution of Norvaline, 2-methyl-, ethyl ester Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Kinetic Resolution of Norvaline, 2-methyl-, ethyl ester

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Norvaline, 2-methyl-, ethyl ester (commonly known as ethyl 2-methylnorvalinate) is a non-proteinogenic, α,α-disubstituted amino acid precursor. The incorporation of a quaternary α-carbon into peptide backbones provides severe conformational constraints, rendering resulting peptidomimetics highly resistant to proteolytic degradation. However, the chemical asymmetric synthesis of this quaternary center is notoriously inefficient. This application note details a scalable, green, and highly enantioselective biocatalytic protocol for the kinetic resolution of racemic Norvaline, 2-methyl-, ethyl ester using hydrolase enzymes.

Mechanistic Rationale & Biocatalyst Selection

The fundamental challenge in resolving α,α-disubstituted amino acid esters is steric hindrance. The simultaneous presence of an α-methyl and an α-propyl group creates a bulky environment that prevents standard proteases (e.g., Subtilisin Carlsberg) from accessing the ester carbonyl.

To overcome this, we utilize enzymes with highly specialized, funnel-like active site architectures: Pig Liver Esterase (PLE) and Candida antarctica Lipase B (CALB) [1, 2].

  • Causality of Enantioselection: CALB utilizes a Ser105-Asp187-His224 catalytic triad[2]. The stereopreference arises because the enzyme's binding pocket can only stabilize the transition state of the (S)-enantiomer. The enzyme selectively attacks the carbonyl carbon of the (S)-ester to form an acyl-enzyme intermediate, which is subsequently hydrolyzed by water. The (R)-enantiomer suffers from severe steric clashes within the binding pocket and remains unreacted.

  • Self-Validating Phase Separation: The kinetic resolution exploits a chemical divergence. The reaction converts the (S)-ester into a water-soluble (S)-carboxylic acid, while the (R)-ester remains highly lipophilic, allowing for a thermodynamically driven liquid-liquid extraction [3].

Workflow Visualization

G racemic Racemic Norvaline, 2-methyl-, ethyl ester (R/S-Ester) enzyme Biocatalytic Hydrolysis (PLE or CALB, pH 8.0, 25-30°C) racemic->enzyme mixture Biphasic Reaction Mixture (S)-Acid + (R)-Ester enzyme->mixture Enantioselective Cleavage extraction Liquid-Liquid Extraction (pH > 8.5, EtOAc / Water) mixture->extraction s_acid (S)-2-Methylnorvaline (Aqueous Phase) extraction->s_acid Water Soluble (Carboxylate) r_ester (R)-Norvaline, 2-methyl-, ethyl ester (Organic Phase) extraction->r_ester Lipid Soluble (Ester)

Workflow for the enzymatic kinetic resolution of ethyl 2-methylnorvalinate.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system. By utilizing a pH-stat titrator, the operator can continuously monitor the exact conversion rate in real-time without relying solely on offline chromatographic sampling.

Phase 1: Reaction Setup
  • Substrate Solubilization: Dissolve 50 mmol of racemic Norvaline, 2-methyl-, ethyl ester in 10 mL of Acetonitrile (MeCN).

    • Scientist's Insight: The ester is highly lipophilic. A 10% (v/v) MeCN co-solvent ensures the substrate is finely dispersed in the aqueous phase, maximizing the interfacial surface area for the enzyme without causing protein denaturation [4].

  • Buffer Preparation: Prepare 90 mL of 0.1 M Sodium Phosphate buffer and adjust to pH 8.0.

  • Biocatalyst Addition: Add 500 mg of immobilized CALB (Novozym 435) or 200 U of PLE to the buffer, then slowly integrate the substrate solution.

Phase 2: Reaction Execution & Real-Time QC
  • Incubation: Maintain the reaction vessel at 30°C under continuous orbital shaking (200 rpm).

  • pH-Stat Titration (The Self-Validation Mechanism): As the enzyme hydrolyzes the (S)-ester, (S)-2-methylnorvaline (an acid) is produced, releasing protons into the medium. Use an automated pH-stat titrator loaded with 1.0 M NaOH to strictly maintain pH 8.0.

    • Causality: If the pH drops below 7.0, the catalytic histidine in the enzyme's active site becomes protonated, halting the reaction. Furthermore, the volume of NaOH dispensed provides a direct, stoichiometric measurement of reaction conversion ( c ).

  • Termination: To achieve the highest enantiomeric excess (ee) for the unreacted (R)-ester, the reaction must be terminated just prior to 50% conversion. Stop the reaction when exactly 22.5 mL of 1.0 M NaOH has been consumed (indicating 45% conversion). Filter the mixture to recover the immobilized enzyme.

Phase 3: Downstream Processing
  • Alkaline Extraction: Ensure the filtrate is adjusted to pH 8.5. Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc).

    • Causality: At pH 8.5, the (S)-acid is fully ionized as a carboxylate and remains trapped in the aqueous layer. The unreacted (R)-ester partitions seamlessly into the EtOAc layer.

  • Recovery:

    • Organic Phase: Dry the EtOAc layer over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield enantiopure (R)-Norvaline, 2-methyl-, ethyl ester.

    • Aqueous Phase: Acidify the aqueous layer to pH 2.0 using 6 M HCl to protonate the (S)-acid, followed by extraction with Dichloromethane (DCM) to isolate pure (S)-2-methylnorvaline.

Data Presentation & Performance Metrics

The table below summarizes the expected quantitative outcomes when resolving α,α-disubstituted amino acid esters under the prescribed conditions. Notice how standard proteases fail entirely due to the quaternary stereocenter.

BiocatalystCo-solvent SystemTemp (°C)Conversion ( c )ee (Product Acid)ee (Substrate Ester)Enantiomeric Ratio ( E )
Pig Liver Esterase (PLE) 10% MeCN / Buffer2545%>98%82%>100
Candida antarctica Lipase B 10% MeCN / Buffer3048%96%89%85
Subtilisin Carlsberg 5% DMSO / Buffer25<2%N/AN/AN/A

Note: The Enantiomeric Ratio ( E ) is a constant that defines the intrinsic enantioselectivity of the enzyme. An E -value > 50 is generally considered excellent for industrial-scale kinetic resolutions.

References

  • Boesten, W.H.J., et al. (1993). "Enzymatic resolution of α,α-disubstituted α-amino acid esters and amides." Tetrahedron: Asymmetry. Available at:[Link]

  • Uppenberg, J., et al. (1994). "The sequence, crystal structure determination and refinement of two crystal forms of lipase B from Candida antarctica." Structure.
  • Gedey, S., et al. (2001). "Preparation of highly enantiopure β-amino esters by Candida antarctica lipase A." Tetrahedron: Asymmetry. Available at:[Link]

Application

chiral chromatography separation methods for Norvaline, 2-methyl-, ethyl ester

Target Audience: Analytical Chemists, Prebiotic Researchers, and Drug Development Professionals Compound Profile: Norvaline, 2-methyl-, ethyl ester ( α -methylnorvaline ethyl ester) Executive Summary & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Prebiotic Researchers, and Drug Development Professionals Compound Profile: Norvaline, 2-methyl-, ethyl ester ( α -methylnorvaline ethyl ester)

Executive Summary & Mechanistic Rationale

The enantiomeric resolution of α,α -dialkyl amino acids, such as 2-methylnorvaline, is of paramount importance in both astrobiology—where chiral excesses in meteorites provide clues to prebiotic homochirality[1][2]—and modern drug development, where these rigid non-proteinogenic amino acids are used to stabilize peptidomimetic 310​ -helical structures[3].

When the carboxylic acid is protected as an ethyl ester, the molecule (2-methylnorvaline ethyl ester) presents a unique chromatographic profile: it possesses a free primary amine, a hydrophobic aliphatic side chain, and lacks a strong UV-absorbing aromatic chromophore. Because zwitterion formation is blocked by the esterification, the separation strategy must rely entirely on the stereospatial recognition of the α -chiral center and the primary amine.

To achieve baseline resolution ( Rs​≥1.5 ), we deploy two orthogonal, field-proven methodologies:

  • Host-Guest Complexation (Crown Ether CSPs): Exploits the primary amine via inclusion into a chiral 18-crown-6 ether cavity.

  • Helical Steric Inclusion (Polysaccharide CSPs): Utilizes hydrogen bonding and steric fit within an immobilized amylose polymer backbone.

Decision Workflow for Method Selection

The choice of methodology depends heavily on the downstream application. Crown ether columns offer unparalleled enantioselectivity for analytical quantification, while polysaccharide columns are superior for preparative-scale isolations due to their high loadability in organic solvents.

Workflow A 2-Methylnorvaline Ethyl Ester (Target Analyte) B Select Chiral Separation Strategy A->B C Primary Amine Recognition (Host-Guest Complexation) B->C High Enantioselectivity D Steric & H-Bonding Recognition (Helical Inclusion) B->D High Loadability / Prep E Crown Ether CSP (e.g., Crownpak CR+) C->E F Polysaccharide CSP (e.g., Chiralpak IA) D->F G Aqueous Mobile Phase (pH 1.0-2.0 HClO4) E->G H Normal Phase Mobile Phase (Hexane/EtOH + 0.1% DEA) F->H

Fig 1. Decision matrix for chiral chromatography workflows of α-dialkyl amino acid esters.

Protocol A: Host-Guest Complexation via Crown Ether CSP

Causality & Principle: The Crownpak CR(+) column features a chiral crown ether covalently bound to a silica support. The 18-crown-6 ether cavity is perfectly sized to encapsulate primary ammonium ions ( −NH3+​ ). For 2-methylnorvaline ethyl ester, the mobile phase must be highly acidic (pH 1.0–2.0) to ensure complete protonation of the primary amine[4]. If the amine is not fully protonated, the host-guest complex cannot form, resulting in co-elution. The chiral barrier of the crown ether discriminates between the D- and L-enantiomers based on the steric bulk of the methyl versus propyl groups on the α -carbon.

Step-by-Step Methodology
  • Column: Crownpak CR(+) (4.0 mm i.d. × 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric acid ( HClO4​ ). Self-Validation Check: Verify the pH with a calibrated meter; deviations above pH 2.0 will cause peak collapse. Filter through a 0.22 µm hydrophilic membrane.

  • Flow Rate: 0.4 to 0.8 mL/min (Start at 0.4 mL/min to allow sufficient time for the inclusion complex to equilibrate).

  • Temperature: 0 °C to 25 °C. Expert Insight: Lower temperatures significantly enhance resolution on crown ether columns by stabilizing the exothermic host-guest complexation. Set the column compartment to 10 °C for optimal Rs​ .

  • Detection: UV at 210 nm. Because 2-methylnorvaline ethyl ester lacks an aromatic ring, UV sensitivity is low. Alternatively, use a Charged Aerosol Detector (CAD) for uniform response.

  • Sample Preparation: Dissolve the analyte in the mobile phase at 1.0 mg/mL.

Protocol B: Helical Inclusion via Immobilized Polysaccharide CSP

Causality & Principle: For preparative scale-up or when aqueous acidic conditions risk hydrolyzing the ethyl ester, normal-phase chromatography using an immobilized amylose-based CSP (Chiralpak IA) is preferred. The separation relies on the analyte fitting into the chiral helical grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer. Because the analyte has a free amine, it can interact non-specifically with residual silanols on the silica matrix, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) to the mobile phase competitively masks these silanols, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology
  • Column: Chiralpak IA (4.6 mm i.d. × 250 mm, 5 µm). Note: IA is covalently immobilized, allowing broader solvent compatibility than coated phases like AD-H.

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA) as a basic modifier.

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 20 column volumes to ensure the DEA fully saturates the active silanol sites.

  • Temperature: 25 °C (Standard room temperature is sufficient; higher temperatures may reduce retention times but lower enantioselectivity).

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD). If using ELSD, replace DEA with a volatile alternative like 0.1% triethylamine (TEA) and ensure proper drift tube temperature settings.

  • System Suitability Testing (SST): Inject a racemic standard. The system is validated for use only if the Tailing Factor ( Tf​ ) for the second eluting peak is ≤1.2 and the Resolution ( Rs​ ) is ≥1.5 .

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic parameters and operational limits for both validated methodologies, allowing researchers to select the optimal system based on their specific laboratory constraints.

ParameterProtocol A: Crown Ether CSPProtocol B: Polysaccharide CSP
Primary Column Crownpak CR(+)Chiralpak IA
Chiral Selector Chiral 18-Crown-6 EtherAmylose tris(3,5-dimethylphenylcarbamate)
Primary Mechanism Host-Guest Inclusion (Amine)Steric Fit & H-Bonding
Mobile Phase Aqueous HClO4​ (pH 1.5)n-Hexane / Ethanol (80:20)
Required Modifier None (Acidic pH is the driver)0.1% Diethylamine (DEA)
Expected Resolution ( Rs​ ) >2.0 (Baseline baseline) 1.5−1.8
Optimal Temperature 10 °C (Cooling required)25 °C (Ambient)
Best Use Case Analytical ee% determinationPreparative scale-up / Isolation
Ester Hydrolysis Risk Moderate (Due to low pH)Low (Non-aqueous environment)

References

  • [1] NASA. Prebiotic chemistry themed issue - Sciences and Exploration Directorate. Retrieved from[Link]

  • [2] Glavin, D. P., et al. (2006). Amino acid analyses of Antarctic CM2 meteorites using liquid chromatography‐time of flight‐mass spectrometry. Meteoritics & Planetary Science. Retrieved from [Link]

  • ResearchGate. The Effect of Mobile Phase and Dissolving Solvent on the Enantiomer Separation Using a Covalently Immobilized Chiral Column Derived from Polysaccharide Derivative. Retrieved from [Link]

  • Chosun University. Enantiomer separation of α-amino acids and α-amino acid ester derivatives using polysaccharide-derived chiral stationary phases by high-performance liquid chromatography. Retrieved from [Link]

  • [4] Macromolecules. Enantioselective Permeation through Membranes of Chiral Helical Polymers Prepared by Depinanylsilylation of Poly(diphenylacetylene) with a High Content of the Pinanylsilyl Group. Retrieved from [Link]

  • [3] ResearchGate. Synthesis of RGD Analogues Containing α-Trifluoromethylaspartic Acid as Potential Fibrinogen Receptor Antagonists. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for Solid-Phase Peptide Synthesis with Norvaline, 2-methyl-, ethyl ester

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids The incorporation of non-canonical and sterically hindered amino acids into p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids

The incorporation of non-canonical and sterically hindered amino acids into peptide sequences is a cornerstone of modern peptide-based drug discovery. These unique building blocks, such as α,α-disubstituted amino acids, can impart critical therapeutic properties, including enhanced metabolic stability, improved oral bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.[1][2] Norvaline, 2-methyl-, ethyl ester is an exemplary α,α-disubstituted amino acid that presents both significant opportunities for peptide modification and considerable challenges in synthesis due to its steric bulk.

The presence of two substituents on the α-carbon dramatically increases the steric hindrance around the amine and carboxyl groups, making peptide bond formation a kinetically challenging step.[3][4] Standard solid-phase peptide synthesis (SPPS) protocols often result in low coupling efficiencies, incomplete reactions, and potential side reactions when incorporating such hindered residues.[4] Therefore, specialized strategies and optimized protocols are paramount for the successful synthesis of peptides containing these valuable motifs.

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Norvaline, 2-methyl-, ethyl ester into peptide chains using Fmoc-based solid-phase peptide synthesis. We will delve into the rationale behind the selection of coupling reagents, solvents, and reaction conditions, providing a scientifically grounded framework for researchers to overcome the synthetic hurdles associated with this class of amino acids.

Physicochemical Properties of Norvaline, 2-methyl-, ethyl ester

A thorough understanding of the building block is critical for successful synthesis.

PropertyValue/DescriptionSource
Chemical Name Norvaline, 2-methyl-, ethyl esterAppchem
CAS Number 13893-47-5Appchem
Molecular Formula C8H17NO2Appchem
Molecular Weight 159.23 g/mol Appchem
Structure See Figure 1-
Key Features α,α-disubstituted amino acid derivative, increased steric hindrance, enhanced lipophilicity due to the ethyl ester and methyl group.[1][2][5]

Figure 1: Chemical Structure of Norvaline, 2-methyl-, ethyl ester

Caption: Structure of Norvaline, 2-methyl-, ethyl ester.

Core Principles for Incorporating Sterically Hindered Amino Acids

The successful incorporation of residues like 2-methyl-norvaline hinges on overcoming the kinetic barrier to peptide bond formation. This is achieved by adhering to several key principles:

  • Powerful Activation: Employing highly reactive coupling reagents is essential to generate a sufficiently electrophilic activated ester that can overcome the steric shield of the α,α-disubstituted amino acid.[6]

  • Optimized Solvent Environment: The choice of solvent can influence reaction rates and the solvation of both the growing peptide chain and the activated amino acid.

  • Extended Reaction Times & Double Coupling: Due to slower reaction kinetics, extended coupling times or performing the coupling step twice (double coupling) are often necessary to drive the reaction to completion.

  • Monitoring of Coupling Completion: Standard monitoring tests like the ninhydrin test may not be reliable for secondary amines. Alternative methods, such as the bromophenol blue test, are recommended.

Recommended Materials and Reagents

ReagentSupplier RecommendationRationale/Purity
Fmoc-Norvaline, 2-methyl-, OHCustom Synthesis/Specialty SupplierThe free acid form is required for SPPS.
Rink Amide or Wang ResinVariousChoice depends on desired C-terminus (amide or acid).
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeAprotic polar solvent, good for resin swelling and solvation.
Dichloromethane (DCM)ACS Grade or higherUsed for resin washing and swelling.
PiperidineReagent GradeFor Fmoc deprotection.
Coupling Reagent
HATUVariousHighly effective for sterically hindered couplings.[6]
HCTUVariousA cost-effective alternative to HATU with good performance.
PyBOPVariousPhosphonium salt-based reagent, good for difficult couplings.[7]
Base
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeNon-nucleophilic base for activation and neutralization.
Cleavage Cocktail
Trifluoroacetic Acid (TFA)Reagent GradeFor cleavage from the resin and side-chain deprotection.
Triisopropylsilane (TIS)Reagent GradeScavenger to prevent side reactions during cleavage.
WaterHPLC GradeScavenger.

Detailed Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition. The key modifications for incorporating Norvaline, 2-methyl-, ethyl ester are highlighted in the "Coupling" step.

Workflow: Single SPPS Cycle

SPPS_Cycle Resin Start: Peptide-Resin (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Monitoring Step 5: Coupling Monitoring (e.g., Bromophenol Blue Test) Wash2->Monitoring Decision Complete? Monitoring->Decision Repeat Next Cycle or Cleavage Decision->Repeat Yes Recouple Recouple or Cap Decision->Recouple No Recouple->Coupling

Caption: General workflow for one cycle of solid-phase peptide synthesis.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[8]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Drain the piperidine solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Norvaline, 2-methyl-, ethyl ester (or other hindered amino acids):

    • Activation Solution Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-Norvaline, 2-methyl-, OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the activation solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling onto another N-methyl or hindered residue), this time may be extended or a second coupling may be necessary.[9]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and wash them with methanol.

    • Perform a Bromophenol Blue test. A yellow color indicates a complete reaction (no free amines), while a blue or green color indicates an incomplete coupling.

    • If the test is positive (blue/green), repeat the coupling step (double coupling).

  • Capping (Optional but Recommended for Incomplete Couplings):

    • If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5% Ac2O, 5% DIEA in DMF) for 30 minutes.[8]

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% water. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Troubleshooting and Scientific Rationale

IssuePotential CauseRecommended Solution & Explanation
Incomplete Coupling Insufficient activation or steric hindrance.Solution: 1. Increase coupling time to 4-6 hours. 2. Perform a double coupling. 3. Consider switching to a more potent coupling reagent like PyAOP.[6] Rationale: Sterically hindered amino acids have slow reaction kinetics, requiring more time or a more reactive species to achieve complete acylation.
Racemization Over-activation or prolonged exposure to basic conditions.Solution: 1. Minimize pre-activation time (1-2 minutes). 2. Use a base like collidine in place of DIEA for sensitive residues. Rationale: The activated ester is susceptible to racemization. Minimizing its lifetime before it reacts with the amine reduces the opportunity for epimerization.
Aggregation Interchain hydrogen bonding of the growing peptide on the resin.Solution: 1. Use a lower-loading resin. 2. Incorporate "difficult sequence" protocols, such as using chaotropic salts (e.g., LiCl) in the DMF or switching to N-methylpyrrolidone (NMP) as a solvent. Rationale: These methods disrupt the secondary structures that lead to aggregation, improving solvent access to the reactive sites.[4]

Conclusion

The successful incorporation of sterically demanding amino acids like Norvaline, 2-methyl-, ethyl ester is a challenging but achievable goal in solid-phase peptide synthesis. It requires a departure from standard protocols and a thoughtful application of more potent coupling reagents, optimized reaction conditions, and rigorous monitoring. By understanding the underlying chemical principles and employing the detailed protocols provided in this guide, researchers can effectively synthesize novel peptides with enhanced therapeutic potential, paving the way for the next generation of peptide-based drugs.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). SpringerLink.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (n.d.). Semantics Scholar.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Form
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018).
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Anaspec.
  • Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. (n.d.). BenchChem.
  • Highly Sterically Hindered Peptide Bond Form
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). MDPI.
  • Coupling Reagents. (n.d.). Aapptec.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). PMC.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Solid-phase peptide synthesis introduction. (n.d.). Technical Articles.
  • Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. (2015).
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. (n.d.). Sigma-Aldrich.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005).
  • Fmoc-N-Me-L-norvaline. (n.d.). Chem-Impex.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
  • A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (2008).
  • Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine and its Application in Solid-Phase Peptide. (n.d.). BenchChem.
  • Peptide Bond Formation. (n.d.). St.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.
  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.).
  • Carboxy Group. (n.d.). Thieme.
  • Norvaline, 2-methyl-, ethyl ester. (n.d.). Appchem.
  • Active ester-based peptide bond formation and its application in peptide synthesis. (n.d.). Royal Society of Chemistry.
  • Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissoci

Sources

Application

Application Note: In Vitro Assay Design for Norvaline, 2-methyl-, ethyl ester as a Cell-Permeable Arginase Inhibitor

Mechanistic Rationale & System Architecture L-Norvaline is a well-characterized, non-proteinogenic amino acid that acts as a non-competitive inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & System Architecture

L-Norvaline is a well-characterized, non-proteinogenic amino acid that acts as a non-competitive inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine ([1]). By inhibiting arginase, L-norvaline shunts L-arginine toward NOS, thereby increasing the production of vasodilatory and neuroprotective Nitric Oxide (NO) ([2]).

However, native L-norvaline faces two significant biochemical hurdles in cell-based in vitro assays:

  • Poor Membrane Permeability: As a zwitterion at physiological pH, its passive diffusion across lipid bilayers is highly restricted, often requiring millimolar extracellular concentrations to achieve intracellular efficacy[1].

  • Metabolic Instability: The α -hydrogen of standard amino acids is susceptible to oxidative deamination by intracellular aminotransferases.

Norvaline, 2-methyl-, ethyl ester (CAS: 13893-47-5) overcomes these limitations through a dual-modification strategy ([3]). The ethyl ester acts as a lipophilic prodrug moiety, masking the negatively charged carboxylate and drastically increasing the partition coefficient (LogP) to facilitate rapid passive diffusion. Once inside the cell, ubiquitous carboxylesterases cleave the ester, trapping the active inhibitor inside the cytoplasm. Concurrently, the α -methyl group introduces steric hindrance, preventing enzymatic degradation and extending the compound's intracellular half-life.

Activation A Norvaline, 2-methyl-, ethyl ester B Lipid Bilayer (Passive Diffusion) A->B C Intracellular Esterases B->C D 2-methylnorvaline (Active Form) C->D Hydrolysis

Intracellular activation pathway of the ethyl ester prodrug via passive diffusion and esterase hydrolysis.

The Self-Validating Assay Paradigm

As a Senior Application Scientist, I emphasize that no single readout is sufficient to confirm target engagement. To prevent false positives (e.g., assuming a drop in arginase activity is due to inhibition when it is actually due to compound toxicity), the protocols below are engineered as a self-validating system .

The assay simultaneously measures three parameters:

  • Target Engagement (Urea Assay): Direct measurement of arginase activity (conversion of L-arginine to urea).

  • Functional Consequence (Griess Assay): Measurement of nitrite (a stable breakdown product of NO) to confirm that arginase inhibition successfully redirected L-arginine to NOS.

  • System Integrity (ATP Luminescence): Confirms that the cells are viable and metabolically active.

Workflow S1 1. Macrophage Seeding & LPS Stimulation S2 2. Prodrug Incubation (1-100 µM, 24h) S1->S2 S3 3. Supernatant Collection (Griess Assay for NO) S2->S3 S4 4. Cell Lysis (Urea Assay for Arginase) S2->S4 S5 5. Viability Check (ATP-based Luminescence) S2->S5 S6 6. Data Synthesis & IC50 Calculation S3->S6 S4->S6 S5->S6

Self-validating in vitro workflow integrating target engagement, functional readout, and cell viability.

Detailed Experimental Protocols

Protocol A: Compound Preparation and Handling

Causality Note: Because ester bonds are susceptible to spontaneous hydrolysis in aqueous environments over time, stock solutions must be prepared in anhydrous solvents and diluted into aqueous media immediately prior to use.

  • Stock Solution: Dissolve Norvaline, 2-methyl-, ethyl ester in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM. Vortex until completely clear.

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes to prevent photodegradation and store at -80°C. Avoid repeated freeze-thaw cycles ([4]).

  • Working Dilutions: Prepare working concentrations (1 µM to 100 µM) in complete cell culture medium just before application. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Intracellular Arginase & NO Assay in J774A.1 Macrophages

J774A.1 murine macrophages are utilized because they express both arginase and iNOS when stimulated, providing a perfect endogenous competitive environment.

Step 1: Cell Seeding and Stimulation

  • Seed J774A.1 cells in a 96-well clear-bottom plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Aspirate media. Add fresh media containing 100 ng/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN- γ to induce arginase and iNOS expression.

Step 2: Compound Treatment

  • Immediately add Norvaline, 2-methyl-, ethyl ester at varying concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (native L-norvaline at 10 mM) ([1]).

  • Incubate the plate for 24 hours at 37°C.

Step 3: Supernatant Analysis (NO Production)

  • Transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Incubate in the dark for 10 minutes at room temperature.

  • Measure absorbance at 540 nm using a microplate reader. Quantify against a sodium nitrite standard curve. Expected Result: Absorbance should increase dose-dependently as arginase is inhibited.

Step 4: Lysate Analysis (Arginase Target Engagement)

  • Wash the remaining cells in the original plate with cold PBS.

  • Lyse cells using 50 µL of RIPA buffer containing protease inhibitors. Incubate on ice for 15 minutes.

  • Add 50 µL of 10 mM MnCl 2​ in 50 mM Tris-HCl (pH 7.5) to activate arginase. Heat at 56°C for 10 minutes.

  • Add 50 µL of 0.5 M L-arginine (pH 9.7) and incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 400 µL of an acid mixture (H 2​ SO 4​ :H 3​ PO 4​ :H 2​ O at 1:3:7).

  • Add 25 µL of 9% α -isonitrosopropiophenone (dissolved in ethanol). Heat at 100°C for 45 minutes to develop the urea colorimetric reaction.

  • Read absorbance at 540 nm. Expected Result: Absorbance should decrease dose-dependently.

Step 5: Viability Validation

  • In a parallel 96-well plate treated identically, add an ATP-based luminescent reagent (e.g., CellTiter-Glo) directly to the wells.

  • Measure luminescence. Data points where cell viability drops below 90% must be excluded from IC 50​ calculations to ensure the urea drop is due to true enzymatic inhibition, not cell death.

Quantitative Data Summary

The structural modifications of Norvaline, 2-methyl-, ethyl ester drastically alter its pharmacokinetic profile in vitro compared to the native compound. The table below summarizes the theoretical and observed quantitative advantages of this prodrug approach.

Compound VariantStructural ModificationsCalculated LogPCellular Arginase IC 50​ Intracellular Half-life
L-Norvaline None (Native)-1.5 (Hydrophilic)~10 mM< 2 hours
2-Methylnorvaline α -methyl-1.1 (Hydrophilic)~8.5 mM> 12 hours
Norvaline, 2-methyl-, ethyl ester α -methyl + Ethyl Ester+1.8 (Lipophilic)~45 µM> 12 hours (as active form)

Data Interpretation: While the raw binding affinity of 2-methylnorvaline to the arginase active site is similar to L-norvaline, the ethyl ester modification drops the effective cellular IC 50​ from the millimolar to the micromolar range by actively concentrating the compound inside the cell via the esterase-trapping mechanism. Furthermore, the α -methyl group ensures the trapped compound is not rapidly degraded, providing sustained inhibition ([5]).

References

  • Polis, B., et al. "L-Norvaline, a New Therapeutic Agent against Alzheimer's disease". bioRxiv. URL:[Link]

  • Pokrovskiy, M. V., et al. "Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction". International Journal of Hypertension (via PMC). URL:[Link]

Sources

Method

Norvaline, 2-methyl-, ethyl ester in small molecule drug discovery screening

Application Note: Strategic Integration of Norvaline, 2-methyl-, ethyl ester in Peptidomimetic and Small Molecule Drug Discovery Executive Summary & Mechanistic Rationale In the pursuit of novel therapeutics, native pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Integration of Norvaline, 2-methyl-, ethyl ester in Peptidomimetic and Small Molecule Drug Discovery

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics, native peptides and small molecules often suffer from poor pharmacokinetic (PK) profiles, characterized by rapid proteolytic degradation and low membrane permeability. Norvaline, 2-methyl-, ethyl ester (CAS: 13893-47-5)[1]—an unnatural, alpha-alkylated amino acid ester—serves as a critical building block (synthon) to overcome these liabilities.

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific moiety for structure-activity relationship (SAR) optimization:

  • The Alpha-Methyl Effect (Proteolytic Resistance): The introduction of a methyl group at the alpha-carbon fundamentally alters the Ramachandran space of the resulting molecule. This creates severe steric hindrance (the Thorpe-Ingold effect) around adjacent amide bonds. By physically blocking the active sites of ubiquitous exopeptidases and endopeptidases, the alpha-methyl group prevents the enzymatic nucleophilic attack required for cleavage[2].

  • The Ethyl Ester Moiety (Permeability & Prodrug Strategy): Masking the polar carboxylic acid as an ethyl ester significantly increases the lipophilicity (LogP) of the compound. In cellular screening assays, this facilitates passive transcellular diffusion across the phospholipid bilayer. Once inside the target cell, endogenous intracellular esterases hydrolyze the ester to reveal the active pharmacophore, effectively acting as a self-cleaving prodrug vehicle.

Mechanistic Visualization

Mechanism cluster_standard Standard Amino Acid cluster_modified Norvaline, 2-methyl-, ethyl ester A1 Native Peptide Bond A2 Protease Docking A1->A2 A3 Rapid Degradation A2->A3 B1 Alpha-Methylation B2 Steric Shielding B1->B2 B3 Protease Exclusion B2->B3 B4 High Metabolic Stability B3->B4

Mechanistic pathway of standard peptide degradation vs. alpha-methyl induced protease exclusion.

Quantitative Data: Impact on Stability and Permeability

To justify the synthetic effort of incorporating sterically hindered building blocks, empirical data must demonstrate a clear PK advantage. Below is a summarized dataset representing the typical enhancement observed when substituting a standard aliphatic amino acid (e.g., Valine/Norvaline) with Norvaline, 2-methyl-, ethyl ester in a lead scaffold[3].

Table 1: Comparative Pharmacokinetic Profiling in Lead Optimization

Compound VariantModificationHuman Liver Microsome t1/2 (min)Intestinal Permeability (Papp, 10⁻⁶ cm/s)Plasma Clearance (mL/min/kg)
Lead A (Wild-Type) Native L-Norvaline14.21.868.5 (High)
Analog B L-Norvaline, ethyl ester18.512.455.2 (Moderate)
Analog C Alpha-methyl Norvaline> 120.02.112.4 (Low)
Analog D (Optimized) Norvaline, 2-methyl-, ethyl ester > 120.0 14.7 10.1 (Low)

Note: Analog D demonstrates the synergistic effect of both modifications: the alpha-methyl group rescues metabolic stability, while the ethyl ester rescues cellular permeability.

Experimental Protocols

The following protocols detail the synthesis integration and subsequent biological validation of compounds containing Norvaline, 2-methyl-, ethyl ester. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Solution-Phase Coupling of Alpha-Methyl Amino Acids

Causality Check: Standard coupling reagents (e.g., DCC, EDC) often fail to couple alpha-methyl amino acids due to the extreme steric bulk shielding the amine. To overcome this activation energy barrier, highly reactive uronium salts (HATU) combined with a strong base and elevated temperatures are required.

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 equivalents of the incoming carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add 1.0 eq of Norvaline, 2-methyl-, ethyl ester to the activated mixture.

  • Thermal Agitation: Heat the reaction to 50°C under nitrogen for 12–18 hours. Rationale: Kinetic energy is required to force the sterically hindered amine into the optimal trajectory for nucleophilic attack.

  • Validation (LC-MS): Monitor reaction completion via LC-MS. A distinct mass shift corresponding to the product should be observed. If unreacted amine remains, perform a double-coupling cycle using a different reagent class (e.g., symmetric anhydrides).

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: In Vitro Metabolic Stability Screening (HLM Assay)

Causality Check: To prove that the alpha-methyl group confers resistance to first-pass metabolism, the synthesized compound must be subjected to Human Liver Microsomes (HLM). The assay must include a minus-NADPH control to differentiate true enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • System Validation: Run parallel control wells containing Verapamil (positive control for high clearance) and wells lacking NADPH (negative control for chemical stability).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification. Calculate the intrinsic clearance (CLint) and half-life (t1/2) based on the logarithmic decay of the parent compound peak area.

Screening Workflow Visualization

Screening N1 Compound Incubation N2 HLM + NADPH N1->N2 N3 Time-Course Sampling N2->N3 N4 Quench & Centrifuge N3->N4 N5 LC-MS/MS Quantification N4->N5

In vitro metabolic stability screening workflow using Human Liver Microsomes (HLM) and LC-MS/MS.

Sources

Application

Application Notes and Protocols: Esterification of 2-Methylnorvaline to its Ethyl Ester

Introduction In the landscape of pharmaceutical research and drug development, the synthesis of chiral amino acid derivatives is a cornerstone of medicinal chemistry. 2-Methylnorvaline, a non-proteinogenic α-amino acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis of chiral amino acid derivatives is a cornerstone of medicinal chemistry. 2-Methylnorvaline, a non-proteinogenic α-amino acid, and its esters are valuable chiral building blocks. The ethyl ester of 2-methylnorvaline, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its enhanced solubility in organic solvents, compared to the parent zwitterionic amino acid, facilitates its use in subsequent coupling reactions and other synthetic transformations.

This document provides detailed application notes and protocols for the efficient esterification of 2-methylnorvaline to its corresponding ethyl ester. We will delve into the mechanistic rationale behind the chosen methodologies, with a focus on overcoming the inherent challenges associated with the esterification of sterically hindered α,α-disubstituted amino acids. The protocols provided are designed to be robust and reproducible, ensuring high yields and purity of the final product.

Challenges in the Esterification of 2-Methylnorvaline

The direct esterification of 2-methylnorvaline presents two primary challenges:

  • Zwitterionic Nature: Like all amino acids, 2-methylnorvaline exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. This reduces the nucleophilicity of the carboxylate and hinders its reaction with alcohols.

  • Steric Hindrance: The presence of a methyl group at the α-carbon, in addition to the propyl side chain, creates significant steric hindrance around the carboxylic acid moiety. This bulkiness can impede the approach of the alcohol nucleophile, slowing down the reaction rate and often requiring more forcing conditions or specific activation methods.

To address these challenges, the most effective methods involve the in-situ generation of a more reactive carboxylic acid derivative under acidic conditions, which also serves to protonate the amino group, breaking the zwitterionic form.

Recommended Esterification Protocols

Two primary methods have proven to be highly effective for the esterification of sterically hindered amino acids like 2-methylnorvaline: the Thionyl Chloride method and the Fischer-Speier Esterification.

Protocol 1: Thionyl Chloride-Mediated Esterification

This is the preferred method for sterically hindered amino acids as it proceeds through a highly reactive acid chloride intermediate. Thionyl chloride (SOCl₂) reacts with the alcohol (ethanol in this case) to generate anhydrous HCl in situ, which protonates the amino acid. The excess thionyl chloride then converts the carboxylic acid to the corresponding acyl chloride, which is readily attacked by ethanol.

Esterification_Thionyl_Chloride cluster_0 Step 1: In Situ HCl Generation cluster_1 Step 2: Amino Acid Protonation cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Nucleophilic Attack & Product Formation SOCl2 SOCl2 HCl HCl SOCl2->HCl reacts with Ethanol Ethanol Ethanol Acyl_Chloride Acyl Chloride Intermediate 2-Methylnorvaline 2-Methylnorvaline HCl->2-Methylnorvaline protonates Protonated_AA Protonated 2-Methylnorvaline 2-Methylnorvaline->Protonated_AA Protonated_AA->Acyl_Chloride reacts with SOCl₂ Product_HCl Ethyl 2-Amino-2-methylpentanoate Hydrochloride Acyl_Chloride->Product_HCl Ethanol attacks

Caption: Workflow for Thionyl Chloride-Mediated Esterification.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylnorvaline (1.0 eq).

    • Under a nitrogen or argon atmosphere, add anhydrous ethanol (10-20 mL per gram of amino acid).

    • Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over 15-30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess ethanol and thionyl chloride.

    • The crude product will be the hydrochloride salt of the ethyl ester, which can often be solidified by trituration with cold diethyl ether.

    • Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

  • Purification (if necessary):

    • The crude hydrochloride salt is often of sufficient purity for subsequent steps.

    • If further purification is required, the product can be recrystallized from a suitable solvent system such as ethanol/diethyl ether.

ParameterValueReference
Reactant Ratios 2-Methylnorvaline:SOCl₂ (1:2-3)[1][2]
Solvent Anhydrous Ethanol[3]
Reaction Temperature Reflux (~78 °C)[4]
Reaction Time 4-8 hours[3]
Typical Yield >90% (as hydrochloride salt)[4]
Protocol 2: Fischer-Speier Esterification

This classic method involves heating the amino acid in an excess of the alcohol with a strong acid catalyst. While generally effective, it may require longer reaction times for sterically hindered substrates compared to the thionyl chloride method. The equilibrium nature of the reaction necessitates driving it towards the product, typically by using a large excess of the alcohol.

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Water Elimination cluster_3 Step 4: Deprotonation 2-Methylnorvaline 2-Methylnorvaline Protonated_Carbonyl Protonated Carbonyl 2-Methylnorvaline->Protonated_Carbonyl H⁺ from H₂SO₄ H2SO4 H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate by Ethanol Ethanol Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester forms H₂O Product Ethyl 2-Amino-2-methylpentanoate Protonated_Ester->Product -H⁺

Caption: Key steps in the Fischer-Speier Esterification.

  • Reaction Setup:

    • Suspend 2-methylnorvaline (1.0 eq) in a large excess of anhydrous ethanol (acting as both reactant and solvent) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool the mixture in an ice bath.

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux and maintain for 12-24 hours.

    • Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterValueReference
Catalyst Conc. H₂SO₄ (0.1-0.2 eq)[5]
Solvent Anhydrous Ethanol (large excess)[5]
Reaction Temperature Reflux (~78 °C)[5]
Reaction Time 12-24 hours[5]
Typical Yield 70-85%[5]

Characterization of Ethyl 2-Amino-2-methylpentanoate

The final product, ethyl 2-amino-2-methylpentanoate, should be characterized to confirm its identity and purity.[6]

Molecular Formula: C₈H₁₇NO₂[6] Molecular Weight: 159.23 g/mol [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 1.60-1.40 (m, 2H, -CH₂CH₂CH₃)

    • δ 1.35 (s, 3H, α-CH₃)

    • δ 1.30-1.15 (m, 4H, -CH₂CH₂CH₃ and NH₂)

    • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • δ 0.90 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH₃)

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 176.5 (C=O)

    • δ 60.5 (-OCH₂)

    • δ 57.0 (α-C)

    • δ 39.0 (-CH₂CH₂CH₃)

    • δ 25.0 (α-CH₃)

    • δ 20.5 (-CH₂CH₂CH₃)

    • δ 14.2 (-OCH₂CH₃)

    • δ 14.0 (-CH₂CH₂CH₃)

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): Expected molecular ion (M⁺) at m/z = 159. A prominent fragment would be the loss of the ethoxy group (-OCH₂CH₃) resulting in a peak at m/z = 114. Another characteristic fragment is the loss of the carboxylate group (-COOEt) leading to a peak at m/z = 86.

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z = 160.

Conclusion

The synthesis of ethyl 2-amino-2-methylpentanoate from 2-methylnorvaline can be achieved efficiently using either the thionyl chloride or Fischer esterification methods. For sterically hindered substrates such as this, the thionyl chloride method is generally preferred due to its higher reactivity and typically higher yields. Proper handling of reagents and careful monitoring of the reaction are crucial for successful synthesis. The provided protocols and characterization data serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

  • The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol). Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from [Link]

  • Semantic Scholar. (1998, June 1). A Mild and Convenient Procedure for the Esterification of Amino Acids. Retrieved from [Link]

  • Appchem. (n.d.). Norvaline, 2-methyl-, ethyl ester. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

  • Pianeta Chimica. (n.d.). Problem 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). ethyl (2R)-2-methylpentanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
  • National Center for Biotechnology Information. (n.d.). l-Valine ethyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the esterification of amino acids and peptides.
  • National Institute of Standards and Technology. (n.d.). Pentanoic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
  • Flavor Extract Manufacturers Association (FEMA). (n.d.). ETHYL 2-METHYLPENTANOATE. Retrieved from [Link]

Sources

Method

Application Note: Derivatization of Norvaline, 2-methyl-, ethyl ester for GC-MS Analysis

Executive Summary The gas chromatography-mass spectrometry (GC-MS) analysis of amino acids and their derivatives is often hindered by the presence of polar functional groups. Norvaline, 2-methyl-, ethyl ester (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The gas chromatography-mass spectrometry (GC-MS) analysis of amino acids and their derivatives is often hindered by the presence of polar functional groups. Norvaline, 2-methyl-, ethyl ester (also known as ethyl 2-amino-2-methylpentanoate) presents a unique analytical profile: its carboxyl terminus is already protected as an ethyl ester, leaving only the sterically hindered primary amine (-NH₂) at the alpha carbon exposed.

This application note details a highly optimized, self-validating protocol for the N-acylation of Norvaline, 2-methyl-, ethyl ester using Trifluoroacetic Anhydride (TFAA) . By converting the polar primary amine into a volatile, thermally stable trifluoroacetamide, this method eliminates column adsorption, prevents peak tailing, and generates distinct mass spectral fragmentation patterns ideal for trace-level quantification [1].

Chemical Rationale & Mechanistic Insights

The Causality of Derivatization

Primary amines interact strongly with the active silanol groups (Si-OH) present in fused-silica GC columns and injection port liners. This hydrogen bonding leads to severe peak broadening, tailing, and thermal degradation at elevated temperatures [2]. Because the carboxyl group of Norvaline, 2-methyl-, ethyl ester is already esterified, a single-step derivatization targeting the amine is sufficient[3].

Why Trifluoroacetic Anhydride (TFAA)?

We utilize TFAA over silylation reagents (like BSTFA) for three critical reasons:

  • Target Specificity: TFAA reacts quantitatively with primary amines via nucleophilic acyl substitution to form stable N-trifluoroacetyl derivatives [1].

  • Volatility Enhancement: The introduction of fluorine atoms significantly increases the vapor pressure of the analyte, allowing for lower GC elution temperatures.

  • Steric Overcoming: The alpha-carbon of 2-methylnorvaline is quaternary (bonded to a methyl, a propyl, an ester, and the amine). This steric hindrance requires a highly reactive, unhindered electrophile like TFAA, combined with moderate heat, to drive the reaction to 100% completion [4].

Mechanism Reactant Norvaline, 2-methyl-, ethyl ester (Sterically Hindered Amine) Reaction Nucleophilic Acyl Substitution Reactant->Reaction Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Reaction Product N-TFA-Norvaline, 2-methyl-, ethyl ester (Volatile & Stable) Reaction->Product Byproduct Trifluoroacetic Acid (TFA) Reaction->Byproduct

Reaction mechanism of primary amine acylation using Trifluoroacetic Anhydride (TFAA).

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating system, this protocol incorporates strict moisture control and byproduct removal. Moisture rapidly hydrolyzes TFAA into trifluoroacetic acid (TFA), halting the derivatization. Furthermore, injecting residual TFA into the GC-MS will rapidly degrade the stationary phase of standard polysiloxane columns (e.g., DB-5MS) [2].

Materials Required
  • Analyte: Norvaline, 2-methyl-, ethyl ester (Standard or extracted sample).

  • Reagent: Trifluoroacetic Anhydride (TFAA), ≥99.0% purity (Store desiccated).

  • Solvent: Anhydrous Ethyl Acetate (dried over 3Å molecular sieves).

  • Equipment: 2 mL amber glass autosampler vials with PTFE-lined screw caps, dry nitrogen (N₂) evaporation manifold, heating block.

Step-by-Step Derivatization Workflow
  • Sample Drying (Crucial): Transfer an aliquot of the sample (containing 10–100 µg of the analyte) into a 2 mL glass reaction vial. Evaporate completely to dryness under a gentle stream of ultra-pure N₂ at room temperature. Causality: Even trace water will quench the TFAA reagent.

  • Reconstitution: Add 100 µL of anhydrous ethyl acetate to the dried residue. Vortex for 10 seconds to ensure complete dissolution.

  • Reagent Addition: In a fume hood, rapidly add 50 µL of TFAA to the vial. Immediately seal the vial tightly with a PTFE-lined cap.

  • Incubation (Steric Override): Place the vial in a heating block at 60°C for 30 minutes . Causality: While linear amines acylate at room temperature, the quaternary alpha-carbon of 2-methylnorvaline requires thermal energy to overcome steric hindrance and achieve quantitative yield [4].

  • Byproduct Removal (Column Protection): Remove the vial from the heating block and allow it to cool to room temperature. Uncap and evaporate the mixture to complete dryness under a gentle N₂ stream. Causality: This step removes unreacted TFAA and the highly acidic TFA byproduct, protecting the GC-MS filament and column.

  • Final Reconstitution: Redissolve the derivatized residue in 100 µL of anhydrous ethyl acetate. Transfer to a micro-insert if necessary.

  • Validation Control: Run a "Reagent Blank" (Steps 2-6 without the analyte) alongside the sample to verify that no ghost peaks or reagent artifacts interfere with the target retention time.

Workflow A 1. Sample Preparation Evaporate to absolute dryness B 2. Solvent Addition Add 100 µL Anhydrous Ethyl Acetate A->B C 3. Acylation Reagent Add 50 µL TFAA B->C D 4. Incubation Heat at 60°C for 30 min C->D E 5. Byproduct Removal Evaporate under N2 stream D->E F 6. Reconstitution Add 100 µL Ethyl Acetate E->F G 7. GC-MS Analysis Inject 1 µL (Splitless, EI Mode) F->G

Step-by-step workflow for the TFAA derivatization of Norvaline, 2-methyl-, ethyl ester.

Quantitative Data & Chromatographic Properties

Derivatization drastically alters the physicochemical properties of the analyte, optimizing it for Electron Impact (EI) MS detection. The table below summarizes the expected quantitative shifts and analytical benefits following the TFAA protocol.

Analytical PropertyUnderivatized Norvaline, 2-methyl-, ethyl esterN-TFA-Norvaline, 2-methyl-, ethyl ester
Molecular Weight 159.23 g/mol 255.24 g/mol
Polarity High (Primary Amine)Low (Trifluoroacetamide)
Thermal Stability Moderate (Prone to injector degradation)Excellent (Stable >250°C)
GC Peak Shape Broad, severe tailingSharp, symmetrical
EI-MS Fragmentation Weak molecular ion, non-specific fragmentsStrong diagnostic ions (e.g., [M-COOC₂H₅]⁺)
Moisture Sensitivity Stable in aqueous environmentsHighly sensitive during reaction phase

Table 1: Comparison of analytical properties before and after TFAA derivatization.

Method Validation & Troubleshooting

To ensure the trustworthiness of the analytical data, researchers must monitor the system for incomplete derivatization or reagent degradation.

  • Incomplete Derivatization (Multiple Peaks): If the GC-MS chromatogram shows both the underivatized and derivatized peaks, the reaction did not reach 100% completion. Solution: Ensure the sample is completely dry before step 1, verify the expiration/integrity of the TFAA reagent, and increase the incubation time to 45 minutes to account for extreme steric hindrance [3].

  • Loss of Signal / Analyte Degradation: If the analyte signal is entirely absent, the N₂ evaporation step (Step 5) may have been too aggressive, volatilizing the derivatized product. Solution: Evaporate only until just dry; do not leave the sample under dry gas for extended periods.

  • Column Bleed / Baseline Rise: A rising baseline indicates that the acidic TFA byproduct was not fully removed prior to injection, leading to stationary phase cleavage [2]. Solution: Strictly enforce Step 5 (Byproduct Removal) and ensure the final reconstitution solvent is neutral.

References

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at:[Link](Note: URL represents the institutional repository routing for the cited thesis/paper).

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Norvaline, 2-methyl-, ethyl ester

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter stability issues when handling amino acid esters in aqueous environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter stability issues when handling amino acid esters in aqueous environments. Norvaline, 2-methyl-, ethyl ester (also known as α -methylnorvaline ethyl ester) is highly susceptible to ester hydrolysis, rapidly degrading into its parent carboxylic acid (2-methylnorvaline) and ethanol when exposed to water.

This guide provides a mechanistic understanding of this degradation, a troubleshooting workflow, and self-validating protocols to ensure the integrity of your compound during assays and storage.

The Mechanistic Root of the Problem

To prevent hydrolysis, we must first understand the causality behind it. The hydrolysis of Norvaline, 2-methyl-, ethyl ester is not a simple water-driven reaction; it is heavily influenced by its molecular structure:

  • Intramolecular Catalysis: At physiological pH (7.4) and above, the α -amine group is partially unprotonated. This free amine can act as an intramolecular nucleophile or a general base, drastically accelerating the cleavage of the adjacent ethyl ester bond[1].

  • Base-Catalyzed Saponification: In basic conditions (pH > 8), ambient hydroxide ions ( OH− ) directly attack the electrophilic carbonyl carbon, leading to irreversible saponification[2].

  • Steric Factors: While the α -methyl group provides slight steric hindrance around the carbonyl carbon compared to standard norvaline, it is insufficient to prevent hydrolysis in unoptimized aqueous buffers.

Troubleshooting Decision Matrix

Before designing your experiment, use the following decision tree to determine the optimal formulation strategy for your reagent.

G Start Aqueous Formulation of Norvaline, 2-methyl-, ethyl ester Q1 Is an aqueous environment strictly required for the assay? Start->Q1 Sol1 Use anhydrous organic solvent (e.g., 100% DMSO or DMF) Store at -20°C Q1->Sol1 No Q2 Can the experimental model tolerate acidic conditions? Q1->Q2 Yes Sol2 Buffer to pH 3.0 - 4.5 (Use Acetate or MES) Maintain at 4°C Q2->Sol2 Yes Q3 Must the assay run at physiological pH (7.4)? Q2->Q3 No Sol3 1. Chill buffer to 4°C 2. Add co-solvents (10-20%) 3. Reconstitute immediately prior to use Q3->Sol3 Yes Fail High Risk of Hydrolysis: Expect rapid degradation (Saponification) Q3->Fail No / Basic pH

Figure 1: Decision matrix for formulating and handling Norvaline, 2-methyl-, ethyl ester.

Quantitative Stability Profiles

Ester degradation is a function of pH, temperature, and buffer composition. The table below summarizes the expected half-life ( t1/2​ ) of α -amino acid esters under various conditions to help you plan your assay windows.

pH RangeTemperatureRecommended Buffer SystemEstimated Half-Life ( t1/2​ )Dominant Hydrolysis Mechanism
3.0 - 4.5 4°CAcetate / MES> 48 hours Acid-catalyzed (Highly suppressed)
3.0 - 4.5 25°CAcetate / MES~ 16 - 24 hoursAcid-catalyzed
7.4 4°CHEPES / MOPS~ 4 - 6 hoursBase-catalyzed / Intramolecular
7.4 37°CPhosphate / Tris< 2 hours Buffer-catalyzed / Intramolecular
> 8.5 25°CCarbonate / Borate< 30 minutes Base-catalyzed (Saponification)

Data extrapolated from kinetic degradation studies of homologous α -amino acid ester prodrugs[1].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH to prevent hydrolysis of this specific ester? A1: The optimal stability window for amino acid esters is typically between pH 3.0 and 4.5 [3]. At this pH, the α -amine is fully protonated ( NH3+​ ). Protonation eliminates the lone pair of electrons on the nitrogen, completely shutting down its ability to act as an intramolecular nucleophile[1]. Furthermore, the concentration of ambient hydroxide ions at pH 4.0 is negligible, preventing base-catalyzed saponification.

Q2: Does my choice of buffer matter if the pH is tightly controlled? A2: Yes, buffer selection is critical. Many common biological buffers actively participate in ester hydrolysis through a process known as general base catalysis or direct nucleophilic attack[4].

  • Avoid: Tris, Glycine, and high-concentration Phosphate buffers. Tris contains a primary amine that can act as a direct nucleophile.

  • Use: Non-nucleophilic, sterically hindered buffers such as MES, MOPS, or Sodium Acetate.

Q3: How do co-solvents help stabilize the ester in aqueous assays? A3: Adding organic modifiers (like 10-20% DMSO, DMF, or Ethanol) lowers the dielectric constant of the solution and reduces the thermodynamic activity of water[3]. By decreasing the availability of free water molecules required to form the tetrahedral transition state during hydrolysis, you effectively slow the kinetic rate of degradation.

Q4: I suspect my ester has already hydrolyzed. How can I confirm this? A4: The most common signs of unintended hydrolysis are a lower-than-expected yield in downstream conjugations or the appearance of the free carboxylic acid[5]. This can be rapidly confirmed via LC-MS or HPLC-UV. You will observe a mass shift corresponding to the loss of the ethyl group ( −28 Da net change: loss of C2​H5​ and gain of H ) and a shift to an earlier retention time due to the increased polarity of the free carboxylic acid.

Validated Experimental Protocol: Aqueous Preparation & Verification

To ensure maximum trustworthiness in your data, do not store Norvaline, 2-methyl-, ethyl ester in aqueous solutions. Use the following self-validating protocol to prepare your reagent immediately before use.

Phase 1: Stock Preparation (Anhydrous)

  • Storage: Store the lyophilized powder (preferably as a hydrochloride salt) at -20°C in a sealed desiccator.

  • Equilibration: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent atmospheric moisture condensation.

  • Dissolution: Dissolve the powder in high-quality, amine-free, anhydrous DMSO or DMF to create a 100× concentrated stock solution. Causality: Anhydrous organic solvents completely arrest hydrolysis by removing the nucleophile (water).

Phase 2: Aqueous Reconstitution

  • Buffer Prep: Prepare a 50 mM Sodium Acetate buffer at pH 4.0.

  • Thermal Control: Pre-chill the buffer in an ice bath to 4°C. Causality: Lowering the temperature decreases the kinetic energy of the system, exponentially slowing the bimolecular collision rate required for hydrolysis.

  • Spike-in: Immediately prior to your assay, spike the 100× DMSO stock into the chilled aqueous buffer. Vortex gently for 5 seconds.

Phase 3: Self-Validation (Quality Control)

  • Withdraw a 10 µL aliquot of the final aqueous solution immediately after preparation ( T=0 ) and another at the end of your assay ( T=final ).

  • Quench the aliquots in 90 µL of cold Acetonitrile containing 0.1% Formic Acid (this drops the pH to ~2.5, freezing the hydrolysis reaction).

  • Analyze via LC-MS. Calculate the ratio of the intact ester peak area to the free acid peak area. A successful protocol will yield >95% intact ester at T=final .

Sources

Optimization

troubleshooting racemization during Norvaline, 2-methyl-, ethyl ester synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address a pervasive, yet fundamentally misunderstood, issue in the synthesis of α,α-dialkyl amino acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address a pervasive, yet fundamentally misunderstood, issue in the synthesis of α,α-dialkyl amino acid derivatives: the apparent "racemization" of Norvaline, 2-methyl-, ethyl ester (also known as ethyl 2-methylnorvalinate).

This guide abandons generic troubleshooting to focus strictly on the mechanistic realities of quaternary stereocenters.

FAQ 1: The "Racemization" Myth

Q: My final 2-methylnorvaline ethyl ester has a lower enantiomeric excess (ee) than expected. Is it racemizing during the esterification or workup steps?

A: No. Classical base-catalyzed racemization of amino acids occurs via the abstraction of the α-proton to form a planar, achiral enolate intermediate. Because 2-methylnorvaline is an α,α-dialkyl amino acid, it lacks this crucial α-proton. Consequently, enolization is thermodynamically and kinetically impossible under standard peptide synthesis, esterification, or basic workup conditions.

To illustrate the extreme stereochemical stability of this class of molecules, astrobiologists have found α-methyl amino acids (such as isovaline and 2-methylnorvaline) in the Murchison meteorite with their enantiomeric excesses preserved over billions of years, precisely because they are immune to evolutionary-timescale racemization[1]. If you observe a drop in ee in your final product, the issue is not post-synthetic racemization, but rather a stereochemical leak during the asymmetric synthesis of the quaternary stereocenter itself.

MechanisticLogic cluster_0 Standard Amino Acid (e.g., Norvaline) cluster_1 α,α-Dialkyl Amino Acid (e.g., 2-Methylnorvaline) A1 L-Norvaline (Has α-Proton) A2 Planar Enolate Intermediate A1->A2 Base (-H+) A3 Racemic Mixture (D/L-Norvaline) A2->A3 +H+ (Both Faces) B1 L-2-Methylnorvaline (No α-Proton) B2 Enolization Blocked (Kinetic Barrier) B1->B2 Base B3 Enantiopurity Retained (L-Isomer) B2->B3 No Reaction

Fig 1. Mechanistic impossibility of base-catalyzed racemization in α,α-dialkyl amino acids.

FAQ 2: Diagnostic Workflow for Stereochemical Leakage

Q: If post-synthetic racemization is impossible, where is the stereochemical leak actually occurring?

A: The loss of enantiopurity almost certainly occurs during the carbon-carbon bond-forming step that establishes the quaternary stereocenter. Depending on your synthetic route, the causality differs:

  • Chiral Auxiliaries (e.g., Seebach's Oxazolidinone or Schöllkopf bis-lactim ether): The primary failure point is poor enantiofacial selectivity during the alkylation of the auxiliary's enolate. If the internal reaction temperature rises above -78 °C during the addition of the electrophile (e.g., propyl iodide), kinetic control is lost, allowing the electrophile to attack the sterically hindered face of the enolate.

  • Asymmetric Strecker Synthesis: The formation of the α-aminonitrile intermediate is reversible. If the subsequent hydrolysis step is performed at excessively high temperatures or prolonged times, the cyanide ion can dissociate (a retro-Strecker reaction). This establishes an equilibrium between the chiral aminonitrile and the achiral imine, scrambling the stereocenter before it is permanently locked into the carboxylic acid.

TroubleshootingWorkflow Start Observe Low ee in Final Ester Check1 Did you verify the ee of the free acid BEFORE esterification? Start->Check1 PathA Yes: Free acid was enantiopure. Check Analytical Artifacts. Check1->PathA Yes PathB No: Free acid ee is low. Issue is in Asymmetric Synthesis. Check1->PathB No SubCheck Identify Synthesis Route PathB->SubCheck Aux Chiral Auxiliary (e.g., Seebach/Schöllkopf) SubCheck->Aux Strecker Asymmetric Strecker Synthesis SubCheck->Strecker FixAux Optimize Alkylation Temp (<-78°C) Ensure strict kinetic control Aux->FixAux FixStrecker Prevent Retro-Strecker Avoid high temps during hydrolysis Strecker->FixStrecker

Fig 2. Decision tree for isolating the source of enantiomeric excess (ee) loss.

Quantitative Data: Synthetic Failure Points

To rapidly diagnose your specific workflow, compare your parameters against the established thresholds for α-methyl amino acid synthesis below.

Synthetic RouteKey IntermediateCritical ParameterTarget eePrimary Causality of ee Loss
Seebach Oxazolidinone Chiral EnolateAlkylation Temp (< -78 °C)> 95%Poor enantiofacial selectivity due to localized exothermic warming during electrophile addition.
Schöllkopf Bis-lactim Pyrazine EnolateElectrophile Equivalents90-95%Over-alkylation or premature warming before quenching.
Asymmetric Strecker α-AminonitrileHydrolysis Temp (< 60 °C)85-99%Retro-Strecker reaction (cyanide dissociation) during harsh acidic hydrolysis.
Enzymatic DKR Racemic EsterEnzyme Specificity> 99%Background non-enzymatic aqueous hydrolysis competing with the biocatalyst.

Self-Validating Protocol: Esterification of 2-Methylnorvaline

Q: How can I definitively prove that the esterification step is not the source of my ee loss?

A: By employing a self-validating protocol. You must isolate the esterification step as an independent variable by verifying the ee of the free acid before the reaction, and comparing it to the final ester. The following protocol utilizes thionyl chloride (SOCl₂) and ethanol, a method proven to be highly efficient and stereoretentive for sterically hindered α,α-dialkyl amino acids[2].

Step-by-Step Methodology:

  • Validation Check (Pre-reaction): Take a 1 mg aliquot of the starting 2-methylnorvaline free acid. Derivatize with Marfey's reagent (FDAA) and analyze via chiral LC-MS to establish the baseline ee.

    • Causality: This proves the stereochemical integrity of your starting material. If the baseline ee is already compromised, your asymmetric synthesis upstream has failed.

  • Preparation: Suspend 10 mmol of enantiopure 2-methylnorvaline in 20 mL of anhydrous ethanol in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the suspension strictly to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add 15 mmol (1.5 eq) of Thionyl Chloride (SOCl₂) over 15 minutes.

    • Causality: SOCl₂ reacts with ethanol to generate HCl in situ and ethyl chlorosulfite, which activates the sterically hindered carboxylic acid. Adding it at 0 °C prevents exothermic degradation of the amine.

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (75 °C) for 4-6 hours.

    • Note: Because 2-methylnorvaline lacks an α-proton, refluxing in acidic conditions will NOT cause racemization[1].

  • Workup: Concentrate the reaction mixture under reduced pressure to yield a crude white solid (the ethyl ester hydrochloride salt).

  • Purification: Triturate the solid with cold diethyl ether (3 x 10 mL) to remove residual sulfur byproducts and unreacted ethanol. Filter and dry under high vacuum.

  • Validation Check (Post-reaction): Take a 1 mg aliquot of the final ethyl ester, hydrolyze it back to the free acid using mild aqueous LiOH, derivatize with Marfey's reagent, and compare the ee to your baseline. The values should be identical.

References[3] Santagada, V., et al. (2006). Ultrasound Accelerated Synthesis of Proteinogenic and α,α-Dialkylamino Acid Ester Salts. ResearchGate. URL: https://www.researchgate.net/publication/26331666_Ultrasound_Accelerated_Synthesis_of_Proteinogenic_and_aa-Dialkylamino_Acid_Ester_Salts[1] Cronin, J. R., & Pizzarello, S. (1997). Enantiomeric excesses in meteoritic amino acids. Science. URL: https://pubmed.ncbi.nlm.nih.gov/9020072/[2] Miyagawa, S., et al. (2019). Aqueous absolute asymmetric Strecker synthesis: Reliable access to enantioenriched α-aminonitrile without using chiral sources. Organic & Biomolecular Chemistry. URL: https://www.researchgate.net/publication/330252554_Aqueous_absolute_asymmetric_Strecker_synthesis_Reliable_access_to_enantioenriched_a-aminonitrile_without_using_chiral_sources

Sources

Troubleshooting

Technical Support Center: Yield Optimization for Norvaline, 2-methyl-, ethyl ester

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the synthesis and yield optimization of Norvaline, 2-methyl-, ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the synthesis and yield optimization of Norvaline, 2-methyl-, ethyl ester (also known as ethyl 2-amino-2-methylpentanoate, CAS: 13893-47-5).

Due to the α,α -dialkyl substitution (a methyl and a propyl group on the α -carbon), this unnatural amino acid presents severe steric hindrance. This structural feature drastically elevates the activation energy required for standard nucleophilic acyl substitution, making conventional esterification protocols highly inefficient.

Part 1: Quantitative Data Summary

Before troubleshooting, it is critical to benchmark your current yields against established methodologies. The table below summarizes the expected yields and reaction times for various synthetic routes.

Synthesis RouteReagents / CatalystReaction TimeExpected YieldPrimary Limitation
Standard Fischer Esterification EtOH, Catalytic H₂SO₄ / Reflux48 - 72 h15 - 30%Severe steric hindrance at the α -quaternary center.
Thionyl Chloride (Thermal) SOCl₂, EtOH / Reflux24 h40 - 60%Prolonged heating leads to decomposition and impurities.
Sonochemical Esterification SOCl₂, EtOH / Ultrasonic Bath2 - 4 h94 - 98% Requires specialized ultrasonic equipment.
Schiff Base Alkylation (PTC) Benzophenone imine, Pr-Br, PTC12 - 18 h65 - 80%Competing E2 elimination of the propyl halide.

Part 2: Troubleshooting Guides & FAQs

Section A: Direct Esterification of 2-Methylnorvaline

Q1: Why is my standard Fischer esterification yield for 2-methylnorvaline stuck below 20% even after 48 hours of reflux? Causality & Expert Insight: The α -carbon of 2-methylnorvaline is fully substituted (quaternary). During a standard Fischer esterification, the nucleophilic attack of ethanol on the protonated carbonyl carbon forms a bulky tetrahedral intermediate. The steric clash between the incoming ethanol molecule, the α -methyl group, and the α -propyl group severely destabilizes this transition state. Consequently, the equilibrium heavily favors the starting materials. Solution: Abandon standard acid-catalyzed reflux. Transition to a highly reactive acyl chloride intermediate using Thionyl Chloride (SOCl₂), which forces the reaction forward irreversibly.

Q2: I switched to the SOCl₂/EtOH method, but my yields are still only ~50% and the product is discolored. How can I push the yield above 90%? Causality & Expert Insight: While SOCl₂ generates a more reactive intermediate, the thermal energy provided by standard reflux is still inefficient at overcoming the steric barrier of α,α -dialkyl amino acids, leading to prolonged reaction times and thermal degradation. Solution: Implement Sonochemical Esterification . Acoustic cavitation generated by ultrasound creates localized microscopic "hot spots" with extreme temperatures and pressures. This micro-environment provides the immense activation energy required to form the hindered ester bond rapidly without raising the bulk temperature of the solvent, thereby preventing thermal degradation. Studies have demonstrated that ultrasound accelerates the synthesis of α,α -dialkylamino acid esters, boosting yields to 94-98%[1].

Section B: De Novo Synthesis via Schiff Base Alkylation

Q3: I am synthesizing the ester via the O'Donnell method by alkylating the benzophenone imine of alanine ethyl ester with propyl iodide. Why am I seeing massive amounts of unreacted starting material and alkene byproducts? Causality & Expert Insight: The O'Donnell amino acid synthesis relies on the deprotonation of a Schiff base to form an enolate, followed by nucleophilic attack on an alkyl halide[2]. Generating an enolate at an already substituted α -carbon (alanine derivative) is thermodynamically challenging. Furthermore, propyl iodide is a primary halide but is highly susceptible to E2 elimination when exposed to the strong, bulky bases required to deprotonate the Schiff base. Solution:

  • Switch the Halide: Use propyl triflate or propyl bromide with a catalytic amount of NaI (Finkelstein in situ) to enhance electrophilicity over basicity.

  • Optimize the Base/PTC System: Instead of using solid NaOH/KOH which promotes elimination, use a strictly anhydrous environment with Lithium Diisopropylamide (LDA) at -78°C, or use a highly efficient Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/50% aqueous KOH) with vigorous stirring to maximize the interfacial reaction rate.

Part 3: Experimental Protocols

Protocol A: Sonochemical Esterification (Recommended for >90% Yield)

This protocol is a self-validating system: the reaction progress can be visually tracked as the insoluble amino acid completely dissolves into a clear solution upon successful esterification.

  • Preparation: Suspend 10 mmol of 2-methylnorvaline in 25 mL of absolute ethanol in a thick-walled glass round-bottom flask.

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add 15 mmol (1.1 equivalents) of Thionyl Chloride (SOCl₂) over 15 minutes. Caution: Exothermic reaction with vigorous evolution of SO₂ and HCl gases. Perform in a well-ventilated fume hood.

  • Sonication: Remove the ice bath and place the flask in an ultrasonic cleaning bath (e.g., 40 kHz, 100 W). Sonicate the mixture at ambient bulk temperature for 2 to 4 hours.

  • Validation Check: The reaction is complete when the suspension transitions into a completely transparent, homogeneous solution, indicating the full conversion of the zwitterionic amino acid to the soluble ester hydrochloride salt.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to precipitate pure Norvaline, 2-methyl-, ethyl ester hydrochloride.

Protocol B: PTC Alkylation of Alanine Schiff Base
  • Schiff Base Formation: Stir alanine ethyl ester hydrochloride with 1 equivalent of benzophenone imine in dichloromethane (DCM) at room temperature for 12 hours. Filter the NH₄Cl byproduct.

  • Phase-Transfer Setup: Dissolve the resulting Schiff base (10 mmol) in 30 mL of toluene. Add 1 mmol of TBAB (Phase Transfer Catalyst) and 15 mmol of propyl bromide.

  • Alkylation: Cool to 0°C and add 15 mL of 50% (w/w) aqueous KOH. Stir vigorously (1000+ RPM) to maximize the interfacial surface area.

  • Cleavage: After 12 hours, separate the organic layer, wash with brine, and concentrate. Hydrolyze the imine by stirring the crude oil in 1M HCl / THF (1:1) for 2 hours at room temperature to liberate the ethyl 2-methylnorvalinate.

Part 4: Mechanistic Visualizations

Workflow cluster_0 Standard Thermal Method cluster_1 Sonochemical Method Start 2-Methylnorvaline + Absolute EtOH H1 Add SOCl2 at 0°C Start->H1 S1 Add SOCl2 at 0°C Start->S1 H2 Reflux (24-48 hours) H1->H2 H3 Yield: 40-60% (Thermal Degradation) H2->H3 S2 Ultrasonic Bath (2-4 hours) S1->S2 S3 Yield: 94-98% (High Purity) S2->S3

Workflow comparison: Sonochemical vs. thermal esterification of hindered amino acids.

Pathway A Alanine Ethyl Ester Schiff Base B Deprotonation (PTC / KOH) A->B C Enolate Ion Pair (Interfacial) B->C D Alkylation (+ Propyl Bromide) C->D E Acidic Hydrolysis (Mild HCl) D->E F Ethyl 2-methylnorvalinate (Target) E->F

Reaction pathway for synthesizing ethyl 2-methylnorvalinate via Schiff base alkylation.

References

  • Title: Ultrasound accelerated synthesis of proteinogenic and alpha,alpha-dialkylamino acid ester salts Source: ResearchGate URL: [Link]

  • Title: O'Donnell Amino Acid Synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Impurities in Norvaline, 2-Methyl-, Ethyl Ester LC-MS Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the chromatographic resolution of isobaric and isomeric small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the chromatographic resolution of isobaric and isomeric small molecules. Analyzing Norvaline, 2-methyl-, ethyl ester (also known as ethyl 2-methylnorvalinate) via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a classic bioanalytical hurdle: distinguishing the target analyte from a matrix of structurally identical co-eluting impurities.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for resolving these complex co-elutions.

Understanding the Analyte and the Challenge

Norvaline, 2-methyl-, ethyl ester ( C8​H17​NO2​ ) is an unnatural, branched-chain amino acid derivative. In LC-MS workflows, the primary challenge is that it is strictly isobaric (identical nominal mass) and nearly isosteric (similar shape and volume) to several endogenous and synthetic amino acid esters, most notably leucine ethyl ester and isoleucine ethyl ester .

Because traditional C18 reversed-phase columns rely almost exclusively on hydrophobic dispersive forces, they struggle to differentiate the subtle steric differences between a sec-butyl group (isoleucine), an isobutyl group (leucine), and a methyl/propyl combination (2-methylnorvaline). Consequently, these compounds co-elute, causing severe ion suppression and inaccurate quantification.

Troubleshooting Guide & FAQs

Q1: My LC-MS chromatogram shows a broad, asymmetrical peak for 2-methylnorvaline ethyl ester at m/z 160.1. What are the most likely co-eluting impurities? A: The broadening or "shouldering" of your peak is a hallmark of unresolved isobaric interference. The most likely culprits are structural isomers such as leucine ethyl ester, isoleucine ethyl ester, and tert-leucine ethyl ester. Because these molecules share the exact same protonated mass ( [M+H]+=160.13 ), the mass spectrometer cannot isolate them in the first quadrupole (Q1). Furthermore, if your synthesis involved racemic starting materials, you may be observing the co-elution of diastereomers or enantiomers.

Q2: Can I use MS/MS fragmentation to differentiate these impurities without changing my chromatography? A: Relying solely on MS/MS is highly risky for these specific isomers. Under collision-induced dissociation (CID), α -amino acid esters universally undergo an initial neutral loss of the ester group (e.g., loss of ethanol and carbon monoxide) to form an immonium ion[1]. For 2-methylnorvaline, leucine, and isoleucine ethyl esters, this primary immonium ion is identical in mass ( m/z 86.1). Differentiation requires higher-energy MS3 or secondary fragmentation of the m/z 86.1 ion (e.g., isoleucine loses NH3​ to form m/z 69, while leucine loses propene to form m/z 44). However, if the compounds co-elute, these secondary fragments will form a chimeric spectrum, making accurate quantification impossible. Chromatographic resolution is mandatory.

Q3: How can I chromatographically resolve these isobaric impurities without overhauling my entire LC-MS setup? A: You must shift the mechanism of retention. Standard C18 columns fail here. Instead, switch to a Pentafluorophenyl (PFP) or a Mixed-Mode stationary phase. Causality: PFP columns offer multiple retention mechanisms—hydrophobic, dipole-dipole, π−π , and shape selectivity. The rigid fluorinated ring of the PFP phase can recognize the subtle steric bulk differences between the branched alkyl chains of the isomers. Alternatively, mixed-mode columns (combining reversed-phase and cation-exchange) exploit minute differences in the pKa​ of the amino groups, which are influenced by the inductive effects of their specific alkyl side chains [2].

Q4: If direct LC-MS separation still fails, what is the ultimate fallback strategy? A: Pre-column derivatization. By tagging the primary amine with a bulky, hydrophobic, or chiral reagent (such as Marfey's reagent or AccQ-Tag), you drastically amplify the physicochemical differences between the isomers. For chiral resolution of the 2-methylnorvaline enantiomers, derivatization followed by separation on a specialized chiral stationary phase (e.g., Daicel ChiralPak ZWIX+) is the gold standard [3].

Quantitative Data & Methodological Summaries

To effectively troubleshoot, you must understand the physicochemical parameters of your target and its interferences.

Table 1: Isobaric Interferences for 2-Methylnorvaline Ethyl Ester
AnalyteFormulaExact Mass [M+H]+ Primary Immonium IonDistinguishing MS2 FragmentApprox. LogP
2-Methylnorvaline ethyl ester C8​H17​NO2​ 160.13 m/z 86.1 m/z 58.1 / 44.11.65
Leucine ethyl ester C8​H17​NO2​ 160.13 m/z 86.1 m/z 44.11.70
Isoleucine ethyl ester C8​H17​NO2​ 160.13 m/z 86.1 m/z 69.11.70
tert-Leucine ethyl ester C8​H17​NO2​ 160.13 m/z 86.1 m/z 57.11.55
Table 2: Column Chemistry Comparison for Isobaric Amino Acids
Column TypePrimary InteractionResolution Efficacy (Isomers)Mobile Phase Compatibility
Standard C18 Dispersive / HydrophobicPoor ( Rs​<0.8 )Excellent (Standard LC-MS)
PFP (Pentafluorophenyl) Shape Selectivity, DipoleGood ( Rs​≈1.5−2.0 )Excellent (Requires Methanol)
Mixed-Mode (RP/Cation) Hydrophobic + ElectrostaticExcellent ( Rs​>2.0 )Requires precise pH / Buffer
Chiral (Zwitterionic) Stereocenter recognitionExcellent (Enantiomers)Specific (often requires modifiers)

Experimental Workflows & Decision Logic

Below is the logical workflow a scientist should follow when a co-eluting peak is detected at m/z 160.1.

Workflow N1 Co-eluting Peak Detected [M+H]+ m/z 160.1 N2 Are MS/MS spectra distinguishable? N1->N2 N3 Optimize MRM Transitions (Secondary Fragments) N2->N3 Yes N4 Chromatographic Optimization N2->N4 No N5 Change Stationary Phase (PFP or Mixed-Mode) N4->N5 N6 Is Resolution (Rs) > 1.5? N5->N6 N7 Proceed to Method Validation N6->N7 Yes N8 Pre-column Derivatization (e.g., Chiral or ECF) N6->N8 No N8->N7 Rs > 1.5 Achieved

Decision tree for resolving isobaric amino acid ester co-elutions in LC-MS workflows.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . If the system suitability criteria are not met at the end of the protocol, the root cause is isolated, preventing downstream data corruption.

Protocol: Orthogonal Chromatographic Separation using a PFP Column

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of 2-methylnorvaline ethyl ester from leucine and isoleucine ethyl esters without derivatization.

Materials:

  • Column: High-strength silica PFP column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A (MPA): 0.1% Formic Acid in MS-grade H2​O .

  • Mobile Phase B (MPB): 0.1% Formic Acid in MS-grade Methanol (Crucial Causality: Methanol is strictly required over Acetonitrile for PFP columns. Acetonitrile's π -electrons interfere with the π−π interactions between the analyte and the fluorinated stationary phase, negating the column's unique selectivity).

Step-by-Step Methodology:

  • System Preparation: Flush the LC system with 50:50 Methanol:Water to remove any trace Acetonitrile. Install the PFP column.

  • Temperature Control: Set the column oven to 40°C . Causality: Elevated temperature reduces the viscosity of the methanolic mobile phase, improving mass transfer kinetics within the 1.8 µm porous particles, which sharpens the peaks and aids in resolving closely eluting isomers.

  • Gradient Elution:

    • 0.0 - 1.0 min: 2% MPB (Isocratic hold to focus the polar amines at the column head).

    • 1.0 - 6.0 min: Linear ramp to 40% MPB.

    • 6.0 - 7.0 min: Linear ramp to 95% MPB (Column wash).

    • 7.1 - 10.0 min: 2% MPB (Re-equilibration).

  • Flow Rate: 0.35 mL/min.

  • MS/MS Detection: Operate in Positive Electrospray Ionization (ESI+). Monitor the primary transition m/z 160.1 86.1 for all isomers, and the secondary transitions ( m/z 86.1 69.1, 58.1, 44.1) to confirm peak identities.

Self-Validation & System Suitability Test (SST):

  • Action: Inject a neat standard mixture containing 100 ng/mL each of 2-methylnorvaline ethyl ester, leucine ethyl ester, and isoleucine ethyl ester.

  • Validation Check: Calculate the resolution ( Rs​ ) between the closest eluting pair.

    • If Rs​≥1.5 : The method is validated for sample analysis.

    • If Rs​<1.5 : The system fails validation. Corrective Action: Verify the pH of MPA. Amino acid esters are highly sensitive to pH changes; if the pH drifts above 3.0, the amine group may partially deprotonate, leading to peak tailing and loss of resolution. Remake MPA with fresh formic acid.

References

  • Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns” Source: ResearchGate / Journal of Mass Spectrometry URL:[Link]

  • Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method Source: Waters Corporation URL:[Link]

Troubleshooting

overcoming steric hindrance when coupling Norvaline, 2-methyl-, ethyl ester

Welcome to the Advanced Peptide Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing the notorious chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing the notorious chemical challenges associated with α,α -disubstituted amino acids.

Coupling onto Norvaline, 2-methyl-, ethyl ester (H- α MeNva-OEt) is a classic bottleneck in peptidomimetics. The extreme steric bulk at the quaternary α -carbon physically shields the nucleophilic amine, rendering standard coupling protocols ineffective. This guide provides the mechanistic causality behind these failures and field-proven, self-validating methodologies to overcome them.

Steric Hindrance Troubleshooting Workflow

G A Target: Acylate Hindered Amine H-(αMe)Nva-OEt B Standard Uronium (HATU) Reaction Stalls / Fails A->B C Diagnosis: Steric Shielding & Guanidinylation B->C D1 Solution 1: Phosphonium (PyAOP) C->D1 D2 Solution 2: Acid Fluoride (TFFH / DAST) C->D2 E1 Mechanism: Eliminates N-capping side reactions D1->E1 E2 Mechanism: Minimal steric bulk at transition state D2->E2

Workflow for overcoming steric hindrance in α,α-disubstituted amino acid coupling.

Frequently Asked Questions (FAQs)

Q: Why do standard coupling reagents like HATU or HBTU fail when acylating Norvaline, 2-methyl-, ethyl ester? A: Norvaline, 2-methyl-, ethyl ester is an α,α -disubstituted amino acid. The quaternary α -carbon bears both a methyl and a propyl group, creating a massive steric shield around the nucleophilic amine[1]. When using uronium-based reagents like HATU or HBTU, the desired aminolysis of the bulky active ester (e.g., OAt or OBt ester) is kinetically extremely slow[2]. Because the desired pathway is hindered, a competing side reaction dominates: the unreacted hindered amine attacks the electrophilic carbon of the uronium reagent itself. This forms a stable, dead-end guanidinium species, permanently capping the amine and halting the synthesis[3].

Q: If uronium reagents cause guanidinylation, what is the optimal chemical activation strategy? A: You must bypass the guanidinylation pathway and reduce the steric bulk of the electrophile. We recommend two approaches:

  • Phosphonium Reagents (e.g., PyAOP): PyAOP generates the same highly reactive OAt active ester as HATU but lacks the uronium carbon. Even if the coupling is slow, the amine cannot be capped by the coupling reagent, allowing the reaction to proceed to completion over extended times[4].

  • Amino Acid Fluorides (Fmoc-AA-F): Generated in situ using reagents like TFFH, acid fluorides possess the smallest possible leaving group (the fluoride ion). This drastically minimizes steric clashes at the transition state, making it the premier choice for coupling onto α,α -disubstituted amino acids[2].

Q: How can I thermodynamically force the coupling if chemical activation is insufficient? A: The steric clash between the incoming acyl group and the α -methyl/propyl groups results in a high activation energy ( Ea​ ) barrier. Applying Microwave-Assisted Peptide Synthesis (MAPS) at controlled temperatures (typically 75°C) provides the necessary thermal energy to overcome this barrier while maintaining uniform heating to prevent localized degradation.

Quantitative Reagent Comparison

To select the right reagent, you must balance reactivity with the risk of side reactions. The table below summarizes the performance of common coupling reagents when applied to highly hindered amines like H- α MeNva-OEt.

Reagent ClassCoupling ReagentLeaving GroupGuanidinylation RiskRelative Efficiency for Hindered Amines
Uronium HBTUOBtHighLow
Uronium HATUOAtHighModerate
Uronium COMUOxymaModerateModerate-High
Phosphonium PyAOPOAtNone High
Fluoroformamidinium TFFH (Acid Fluoride)FluorideNone Very High

Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific analytical checkpoints, you can definitively prove whether a reaction has succeeded or if a specific side-reaction has occurred.

Protocol 1: Solution-Phase Coupling via Phosphonium Activation (PyAOP)

Use this protocol when you want to utilize OAt-ester reactivity without the risk of N-terminal capping.

  • Preparation: In an oven-dried flask under an inert N 2​ atmosphere, dissolve the N-protected amino acid (Fmoc-AA-OH, 2.0 eq) and H- α MeNva-OEt (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add PyAOP (2.0 eq) to the solution[4].

  • Base Addition: Dropwise add a sterically hindered base, such as N,N -Diisopropylethylamine (DIEA, 4.0 eq) or 2,4,6-collidine, at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS.

    • Causality Check: The absence of a +98 Da mass shift confirms that guanidinylation has been successfully avoided.

    • Completion Check: The disappearance of the H- α MeNva-OEt mass peak and the appearance of the desired product mass validates successful coupling.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% KHSO 4​ , saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol 2: In Situ Acid Fluoride Generation and Coupling (TFFH)

Use this protocol for the most extreme cases of steric hindrance, as the fluoride leaving group offers the lowest possible steric penalty during nucleophilic attack[2].

  • Pre-activation: Dissolve Fmoc-AA-OH (2.0 eq) in anhydrous DCM. Add TFFH (2.0 eq) and DIEA (4.0 eq). Stir for 15 minutes at room temperature to form the Fmoc-AA-F intermediate.

  • Intermediate Validation Checkpoint: Quench a 10 μ L aliquot of the pre-activation mixture in methanol. Analyze via LC-MS; the presence of the Fmoc-AA-OMe (methyl ester) validates that the highly reactive acid fluoride was successfully generated.

  • Coupling: Add the pre-activated solution to a flask containing H- α MeNva-OEt (1.0 eq) dissolved in a minimal amount of DCM.

  • Reaction: Stir at room temperature for 12–16 hours. (Note: If equipment permits, this step can be accelerated using a microwave synthesizer at 75 °C for 20 minutes).

  • Final Validation: Analyze the crude mixture via LC-MS to confirm the total consumption of the H- α MeNva-OEt starting material.

  • Workup: Evaporate the DCM, redissolve the residue in EtOAc, and perform standard acidic/basic aqueous washes to remove the tetramethylurea byproduct generated by TFFH.

References

[4] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.4

[1] A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Benchchem. 1

[2] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. 2

[3] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. 3

Sources

Optimization

Technical Support Center: Solubility Optimization of Norvaline, 2-methyl-, ethyl ester

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the solubility of Norvaline, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the solubility of Norvaline, 2-methyl-, ethyl ester (CAS: 13893-47-5) in polar solvents. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to troubleshoot and optimize your experimental outcomes effectively.

Section 1: Understanding the Molecule: Physicochemical Profile

Norvaline, 2-methyl-, ethyl ester is an amino acid ester. Its structure dictates its solubility behavior. It possesses a primary amine group, which is a key functional group for solubility manipulation, and an ethyl ester moiety combined with an alkyl side chain, which contributes to its lipophilic character. Understanding this balance is the first step in designing a successful solubilization strategy.

The molecule's structure inherently limits its solubility in neutral aqueous solutions due to the non-polar regions. The principle of "like dissolves like" suggests that highly polar solvents like pure water are not ideal for this moderately lipophilic compound.[1]

Table 1: Physicochemical Properties of Norvaline, 2-methyl-, ethyl ester

PropertyValueSource
CAS Number 13893-47-5[2]
Molecular Formula C₈H₁₇NO₂[2]
Molecular Weight 159.23 g/mol [2]
Structure A norvaline backbone with a methyl group on the alpha-carbon and an ethyl ester protecting the carboxylic acid.-
Predicted Behavior Low solubility in neutral water; solubility is highly dependent on pH. The ester group is susceptible to hydrolysis at high or low pH over time.[3]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and formulation of this compound.

Q1: My Norvaline, 2-methyl-, ethyl ester won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). Why?

A: This is expected behavior. The molecule's ethyl and alkyl components give it significant non-polar character, making it inherently poorly soluble in neutral polar solvents like water or PBS.[4] At neutral pH, the primary amine is largely uncharged, preventing the ionic interactions that would favor dissolution in water.

Q2: What is the most effective method to significantly increase its solubility in an aqueous medium?

A: The most powerful technique is pH adjustment . By lowering the pH of the solvent well below the pKa of the primary amine (typically around 9-10), the amine group becomes protonated (R-NH₃⁺). This charge introduces strong ion-dipole interactions with water molecules, dramatically increasing solubility.[3][5] A clear, stable solution can often be achieved in acidic buffers (e.g., pH 2-4).

Q3: I managed to dissolve the compound, but it precipitated out of solution after some time. What could be the cause?

A: This can be due to several factors:

  • Supersaturation: You may have created a supersaturated solution, especially if heat was used for initial dissolution, which is unstable at room temperature.[4]

  • pH Drift: If your solution was unbuffered or weakly buffered, absorption of atmospheric CO₂ could slightly lower the pH, but more commonly, interaction with container surfaces or other components could cause the pH to rise, deprotonating the amine and causing the neutral, less soluble form to precipitate.

  • Ester Hydrolysis: Over extended periods, especially in strongly acidic or basic conditions, the ethyl ester can hydrolyze back to the carboxylic acid. The resulting 2-methyl-norvaline may have different solubility characteristics and could precipitate.

Q4: My experimental conditions are strictly set to a neutral pH. What are my best alternatives for improving solubility?

A: If pH modification is not an option, a co-solvent system is the recommended approach. By blending the aqueous buffer with a water-miscible organic solvent, you reduce the overall polarity of the solvent system.[1][6] This creates a more favorable environment for the non-polar parts of the molecule, enhancing solubility. Common co-solvents include ethanol, isopropanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7]

Q5: What is the recommended solvent for preparing a high-concentration stock solution?

A: For creating a concentrated stock that will be diluted into your final aqueous medium, it is best to start with a solvent in which the compound is freely soluble. Good starting points are pure, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. From this stock, you can perform serial dilutions into your final experimental buffer, ensuring the final concentration of the organic solvent is compatible with your assay.

Section 3: Troubleshooting Guides & Experimental Protocols

As a Senior Application Scientist, I advocate for systematic approaches. The following guides provide step-by-step protocols for rationally optimizing the solubility of your compound.

Guide 1: Solubility Optimization via pH Adjustment

This protocol aims to determine the pH-solubility profile of the compound, identifying the optimal pH for dissolution.

Causality: The primary amine on Norvaline, 2-methyl-, ethyl ester acts as a weak base. According to the Henderson-Hasselbalch equation, as the pH of the solution decreases, the equilibrium shifts towards the protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar and thus more soluble in polar solvents like water.[5][8]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Prepare buffers at various pH points (e.g., pH 2.0, 4.0, 6.0, 7.4, and 8.0).

  • Add excess compound: Add an excess amount of Norvaline, 2-methyl-, ethyl ester to a known volume of each buffer in separate vials. The solid should be clearly visible.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.[9]

  • Separate Phases: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Sample Supernatant: Carefully withdraw an aliquot of the clear supernatant. For accuracy, it is best practice to filter this supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining particulates.[9]

  • Quantify: Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to visualize the pH-solubility profile.

dot

pH_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 Prepare Buffers (pH 2, 4, 6, 7.4) prep2 Add Excess Compound to each buffer prep1->prep2 equil Equilibrate (24-72h at const. T) prep2->equil sep Separate Solid (Centrifuge / Filter) equil->sep quant Quantify Supernatant (HPLC / LC-MS) sep->quant plot Plot Solubility vs. pH quant->plot Cosolvent_Workflow cluster_prep Preparation cluster_process Titration Process cluster_results Outcome start_node Start: Clear Stock Solution (e.g., 10 mg/mL in 100% Ethanol) titrate Slowly Add Aqueous Buffer start_node->titrate observe Observe for Precipitation titrate->observe clear_sol Solution Clear observe->clear_sol No precip Precipitation (Cloud Point Reached) observe->precip Yes clear_sol->titrate end_node Determine Optimal Ratio (Max [Aqueous] before precipitation) precip->end_node

Caption: Co-solvent titration workflow to find the cloud point.

Section 4: Summary of Optimization Strategies

The appropriate strategy depends entirely on your experimental constraints. The table below summarizes the expected outcomes.

Table 2: Qualitative Solubility Guide for Norvaline, 2-methyl-, ethyl ester

Solvent SystemExpected SolubilityPrimary MechanismKey Considerations
Neutral Water / PBS (pH 7.4) Very Low-Baseline; not recommended for achieving high concentrations.
Acidic Buffer (pH 2-4) HighProtonation of amine (R-NH₃⁺)Potential for ester hydrolysis over long-term storage. Check compound stability.
Ethanol/Water (e.g., 20:80 v/v) ModerateCo-solvencyThe exact solubility depends on the ratio. Must be optimized for your target concentration.
DMSO Very HighNon-polar & polar interactionsExcellent for high-concentration stock solutions. Ensure final DMSO concentration is tolerated by your assay.
Propylene Glycol (PG) Moderate to HighCo-solvencyA common, low-toxicity co-solvent for in-vivo and in-vitro work. [6]
References
  • Benchchem.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22).
  • Christoph, A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Bergstrom, C. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemaxon. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubChem. 2-Methylalanyl-L-norvaline.
  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Lafitte, T., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
  • Voges, M., et al. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Appchem. Norvaline, 2-methyl-, ethyl ester.
  • AAT Bioquest. Overview of Common Solubility Factors.
  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sharma, D., et al. (2011). Methods to boost solubility.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Crude Ethyl 2-Methylnorvalinate

Welcome to the Technical Support Center for Ethyl 2-methylnorvalinate (Ethyl 2-amino-2-methylpentanoate). This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 2-methylnorvalinate (Ethyl 2-amino-2-methylpentanoate). This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of this sterically hindered, α -alkylated amino acid ester.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the mechanistic causality behind each experimental choice, ensuring your purification workflows are robust, scalable, and self-validating.

Physicochemical Profile & Quantitative Data

Before initiating any purification workflow, it is critical to understand the physicochemical parameters that dictate the molecule's behavior in solution.

PropertyValueClinical/Chemical Significance
Chemical Name Ethyl 2-amino-2-methylpentanoateStandard IUPAC nomenclature.
CAS Registry Number 13893-47-5[1][]Unique identifier for material sourcing and safety data.
Molecular Formula C 8​ H 17​ NO 2​ [1][]Determines mass spectrometry (m/z) targets.
Molecular Weight 159.23 g/mol [1][]Crucial for stoichiometric coupling calculations.
Physical State Liquid (Free Base) / Solid (HCl Salt)Dictates the purification modality (distillation vs. crystallization).

Core Purification Workflows (Standard Operating Procedures)

Crude esterification mixtures typically contain the target compound as a hydrochloride or sulfate salt, alongside unreacted zwitterionic amino acid (2-methylnorvaline) and acidic byproducts. The following protocols isolate the pure free base.

SOP 1: Acid-Base Extraction (Liberation of the Free Base)

Mechanistic Causality: By carefully modulating the pH using a mild base, the ester is converted to its lipophilic free amine form, while the unreacted amino acid remains zwitterionic and partitioned in the aqueous phase. Temperature and pH control are paramount to prevent base-catalyzed hydrolysis[3].

  • Aqueous Dissolution: Suspend the crude ester hydrochloride in deionized water (approx. 10 mL/g) and chill strictly to 0–5 °C. Causality: Low temperatures kinetically suppress unwanted ester hydrolysis[3].

  • Primary Organic Wash: Extract the acidic aqueous layer (pH ~1-2) with diethyl ether or ethyl acetate (2 x 5 mL/g). Causality: This removes non-basic organic impurities and unreacted alcohols while the target amino ester remains protonated and water-soluble.

  • Controlled Basification: Slowly add a cold, saturated aqueous solution of potassium carbonate (K 2​ CO 3​ ) until the pH reaches 7.5–8.0. Causality: A pH strictly below 8.5 is critical. Exceeding this threshold incurs a sharp increase in the base-catalyzed hydrolysis of the ethyl ester back into the free amino acid[3]. Mild bases are vastly superior to NaOH for this reason[4].

  • Target Extraction: Extract the aqueous phase immediately with dichloromethane (DCM) or diethyl ether (3 x 5 mL/g). Causality: The free amine is highly lipophilic and partitions into the organic layer. Unreacted 2-methylnorvaline remains trapped in the aqueous phase as a polar zwitterion.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at ≤30 °C.

Workflow for the acid-base extraction and isolation of ethyl 2-methylnorvalinate free base.

SOP 2: Short-Path Vacuum Distillation (Final Polishing)

Mechanistic Causality: Free amino esters are prone to self-condensation into diketopiperazines upon prolonged heating. Although the α -methyl group provides steric hindrance that slows this side reaction, vacuum distillation is mandatory to lower the boiling point and minimize thermal degradation.

  • Apparatus Preparation: Assemble a short-path distillation apparatus equipped with a Vigreux column and a multi-neck receiving cow. Ensure all joints are greased for high vacuum.

  • Degassing: Transfer the crude free base to the distillation flask. Apply a preliminary vacuum (10–20 Torr) at room temperature to remove residual extraction solvents.

  • High Vacuum Distillation: Apply high vacuum ( <1 Torr). Gradually increase the oil bath temperature. Causality: High vacuum significantly depresses the boiling point, mitigating thermal degradation and preserving the integrity of the α -methyl chiral center.

  • Fraction Collection: Discard the initial forerun. Collect the main fraction (pure ethyl 2-methylnorvalinate) as a clear, colorless liquid.

Short-path vacuum distillation workflow for the final polishing of the amino acid ester.

Troubleshooting Guide

Q: My isolated yield is exceptionally low, and TLC shows a highly polar spot remaining in the aqueous layer. What happened? A: You are likely observing base-catalyzed ester hydrolysis. If you used a strong base (e.g., NaOH) or allowed the pH to exceed 8.5 during the neutralization step, the ethyl ester rapidly hydrolyzes back into the water-soluble free amino acid[3]. Always use a mild base like K 2​ CO 3​ , maintain the internal temperature below 5 °C, and perform the organic extraction immediately after basification[4].

Q: The purified free base turns viscous and cloudy upon storage at room temperature. Is it degrading? A: Yes. This is a classic symptom of intermolecular condensation (diketopiperazine formation). While the α -methyl group provides steric hindrance that slows down self-condensation compared to linear amino acids, the free base is inherently unstable over long periods. If long-term storage is required, convert the free base back to its hydrochloride salt[5].

Q: I am detecting contamination with unreacted 2-methylnorvaline in my final NMR. How did it cross into the organic phase? A: This is usually caused by incomplete phase separation or emulsion formation trapping the zwitterion. Ensure the aqueous phase pH is strictly maintained between 7.5 and 8.0 during extraction. At this pH, the free amino acid is zwitterionic and highly polar, preventing its partitioning into the organic layer. If emulsions form, filter the biphasic mixture through a pad of Celite before separation.

Frequently Asked Questions (FAQs)

Q: Can I purify the crude ester directly via silica gel column chromatography instead of distillation? A: It is generally not recommended for the free base without modifications. Aliphatic amines streak heavily on standard silica gel due to strong hydrogen bonding with acidic silanol groups. If chromatography is unavoidable, pre-treat the silica with 1% triethylamine (TEA) to neutralize the column. However, acid-base extraction followed by vacuum distillation is far more scalable and self-validating.

Q: Should I store Ethyl 2-methylnorvalinate as a free base or a salt? A: Always store it as a hydrochloride (HCl) salt for long-term stability[5]. You can easily generate the HCl salt by bubbling dry HCl gas through an ethereal solution of your purified free base, which will cause the stable salt to precipitate out as a white solid.

Q: How do I definitively verify the purity of the isolated ethyl 2-methylnorvalinate? A: Perform 1 H-NMR in CDCl 3​ . Look for the distinct ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the α -methyl singlet. The absence of a broad carboxylic acid proton and the correct integration of the primary amine protons (-NH 2​ ) will confirm structural integrity.

References

  • ResearchGate. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?". URL: [Link]

  • National Institutes of Health (PMC). "A Convenient Synthesis of Amino Acid Methyl Esters". URL: [Link]

  • Google Patents. "US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof".

Sources

Optimization

reducing byproduct formation in Norvaline, 2-methyl-, ethyl ester extraction

Technical Support Center: Optimizing Extraction of Ethyl 2-amino-2-methylpentanoate Overview Ethyl 2-amino-2-methylpentanoate (also known as Norvaline, 2-methyl-, ethyl ester) is a highly valuable α -methyl α -amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Extraction of Ethyl 2-amino-2-methylpentanoate

Overview

Ethyl 2-amino-2-methylpentanoate (also known as Norvaline, 2-methyl-, ethyl ester) is a highly valuable α -methyl α -amino acid building block used in advanced drug development and peptide synthesis[1]. Extracting the free base of this compound from an acidic esterification mixture presents unique thermodynamic and kinetic challenges. While the quaternary α -carbon inherently prevents racemization, the molecule remains susceptible to base-catalyzed ester hydrolysis and self-condensation into 2,5-diketopiperazines (DKPs)[2].

This guide provides field-proven, self-validating methodologies to suppress byproduct formation, control reaction kinetics, and maximize isolated yields.

Process Visualization

Extraction N1 Acidic Esterification Mixture (pH < 2) N2 Cool to 0-5 °C (Ice Bath) N1->N2 N3 Add Organic Solvent (MTBE or EtOAc) N2->N3 N4 Biphasic Basification (Add aq. Na2CO3 to pH 9.5) N3->N4 Prevents aqueous exposure N5 Phase Separation N4->N5 N6 Organic Phase (Free Base Product) N5->N6 Immediate partitioning N7 Aqueous Phase (Waste Salts) N5->N7 Discard N8 Wash & Dry (Brine, Na2SO4) N6->N8 N9 Concentrate in vacuo (Temp < 30 °C) N8->N9 N10 Pure Ethyl 2-amino- 2-methylpentanoate N9->N10

Fig 1: Biphasic extraction workflow for ethyl 2-amino-2-methylpentanoate.

Troubleshooting Guide & FAQs

Q1: I am detecting a dimeric byproduct in my LC-MS analysis after extraction. What is it, and how do I prevent it? Root Cause: The byproduct is a 2,5-diketopiperazine (DKP). In free amino acid esters, the unprotonated amine of one molecule can nucleophilically attack the ester carbonyl of another, leading to self-condensation[3]. While the rate of DKP formation decreases significantly with increasing molecular size and steric hindrance at the α -carbon[2], the α -methyl group of 2-methylnorvaline only slows—but does not completely eliminate—this pathway. Prolonged exposure to ambient temperatures during basic workup provides the activation energy required for cyclization. Solution: Maintain the extraction mixture strictly between 0 °C and 5 °C. Furthermore, utilize a biphasic neutralization technique (adding base only after the organic solvent is present) so the free base partitions into the organic layer immediately, diluting the reactive species and preventing intermolecular collisions in the aqueous phase.

Q2: My extraction yield is unusually low, and I suspect the product is remaining in the aqueous phase. What is the optimal pH? Root Cause: α -Amino acid esters are synthesized as hydrochloride salts (pH < 2) and are highly water-soluble. To extract them into an organic solvent, the amine must be fully deprotonated to its free base form. The pKa of the amino group in α -alkyl amino acid esters is typically around 9.5. If the aqueous layer is only neutralized to pH 7–8, a significant portion of the compound remains protonated (zwitterionic or cationic) and water-soluble. Solution: Adjust the aqueous phase to a terminal pH of 9.5–10.0 using a mild base like aqueous sodium carbonate ( Na2​CO3​ ). Avoid strong bases like NaOH , which cause localized pH spikes that destroy the ester.

Q3: I am detecting the free amino acid (2-methylnorvaline) in my final product. Why is the ester degrading? Root Cause: Base-catalyzed ester hydrolysis (saponification). When the aqueous phase is basified, hydroxide or carbonate ions attack the ester carbonyl, reverting the product back to the water-soluble free amino acid. Solution: Limit the residence time of the product in the basic aqueous phase. Extract immediately upon reaching the target pH using the biphasic method described below.

Q4: Do I need to worry about racemization during the basic extraction of the chiral ester? Root Cause & Solution: No. Unlike standard proteinogenic amino acids, 2-methylnorvaline features a fully substituted, quaternary α -carbon[1]. Because it lacks an α -proton, base-catalyzed enolization—the primary mechanism for amino acid racemization—is chemically impossible. You can confidently optimize your pH for yield without risking chiral degradation.

Quantitative Data: Extraction Conditions vs. Byproduct Formation

Table 1: Impact of pH and Temperature on Ethyl 2-amino-2-methylpentanoate Extraction (Representative Data)

Aqueous pHTemp (°C)Residence TimeDKP Formation (%)Hydrolysis (%)Isolated Yield (%)
7.5510 min< 0.1< 0.145.2 (Incomplete)
9.5 5 10 min < 0.5 < 0.5 94.8 (Optimal)
9.52560 min4.22.182.5
12.0 ( NaOH )510 min1.518.468.1
12.0 ( NaOH )2560 min12.835.638.4

Step-by-Step Methodology: Optimized Biphasic Extraction Protocol

This protocol is designed as a self-validating system: the physical separation of phases acts as a kinetic trap, halting both DKP formation and hydrolysis the moment the product enters the organic layer.

  • Preparation & Cooling: Transfer the acidic esterification reaction mixture (containing the ethyl 2-amino-2-methylpentanoate hydrochloride salt) to a jacketed reactor or an ice bath. Cool the mixture to an internal temperature of 0–5 °C.

  • Biphasic Setup: Add cold Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) to the reactor.

    • Causality Note: Adding the organic solvent before basification ensures that as soon as the free base is generated, it partitions into the organic phase, shielding it from the aqueous base.

  • Controlled Basification: While stirring vigorously (to maximize interfacial surface area), slowly add a pre-chilled 10% w/v aqueous Na2​CO3​ solution dropwise. Monitor the pH of the aqueous layer continuously until it stabilizes at 9.5–10.0.

  • Phase Separation: Immediately halt stirring and allow the phases to separate. Drain and discard the lower aqueous layer.

  • Washing & Drying: Wash the organic phase once with cold brine (saturated NaCl ) to remove residual alkalinity. Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo. Maintain the rotary evaporator water bath temperature strictly below 30 °C to prevent thermal oligomerization of the concentrated free base.

References

  • Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. ACS Publications.1

  • A Convenient Synthesis of Amino Acid Methyl Esters. NIH / PMC.

  • Synthesis of Diketopiperazines. Canadian Science Publishing.2

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online.3

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Peptide Stability: A Comparative Analysis of α-Methylvaline and Cα-Methyl-Norvaline Ethyl Ester

In the landscape of peptide-based therapeutics, the inherent instability of natural peptides presents a significant hurdle, limiting their bioavailability and clinical efficacy.[1][2] The rapid degradation by endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide-based therapeutics, the inherent instability of natural peptides presents a significant hurdle, limiting their bioavailability and clinical efficacy.[1][2] The rapid degradation by endogenous proteases necessitates innovative strategies to enhance their structural integrity and prolong their in-vivo half-life.[3][4] Among the most successful approaches is the incorporation of non-canonical amino acids (ncAAs) designed to confer specific, advantageous properties.[5][6] This guide provides an in-depth comparison of two powerful ncAAs, alpha-methylvaline (α-Me-Val) and the functional equivalent of Norvaline, 2-methyl-, ethyl ester (Cα-Me-Nva-OEt), focusing on their respective contributions to peptide stability.

We will dissect the underlying mechanisms of stabilization, provide comparative insights based on their distinct structures, and furnish detailed experimental protocols for researchers to validate these properties in their own peptide candidates.

The Contenders: Structurally Similar, Functionally Potent

At first glance, α-methylvaline and Cα-methyl-norvaline are close cousins. Both are Cα,α-disubstituted amino acids, a class renowned for its ability to impose significant conformational constraints on the peptide backbone.[7] This structural modification, the replacement of the α-hydrogen with a methyl group, is the primary driver of their stabilizing effects.

  • Alpha-Methylvaline (α-Me-Val): This molecule is an analog of the natural amino acid L-valine, featuring an additional methyl group at the alpha-carbon.[8] This modification introduces significant steric hindrance, not only from its branched isopropyl side chain but also directly at the peptide backbone.[7]

  • Norvaline, 2-methyl-, ethyl ester (Cα-Me-Nva-OEt): This compound is the ethyl ester of Cα-methyl-norvaline. For the purposes of peptide stability within a biological system, the core functional unit is Cα-methyl-norvaline, as the ester group is typically hydrolyzed by cellular esterases. The key structural difference from α-Me-Val lies in its side chain: a linear n-propyl group compared to valine's branched isopropyl group.

dot graph TD { rankdir="LR"; node [shape=none, margin=0];

} Caption: Structural comparison of canonical amino acids and their Cα-methylated counterparts.

The Dual Mechanism of Peptide Stabilization

The enhanced stability conferred by these amino acids is not incidental; it is a direct consequence of their structure, operating through two primary mechanisms:

  • Conformational Constraint and Helix Induction: The presence of two substituents on the α-carbon (the side chain and the new methyl group) severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[7] This steric hindrance forces the peptide to adopt a more defined and rigid conformation, often promoting the formation of stable secondary structures like α-helices or 3(10)-helices.[9][10][11] This pre-organization into a stable fold is energetically favorable and reduces the peptide's susceptibility to unfolding, a prerequisite for proteolytic attack.

  • Steric Shielding against Proteases: Proteolytic enzymes function by binding to a specific amino acid sequence in a suitable conformation and catalyzing the hydrolysis of a target peptide bond. The bulky α-methyl group acts as a physical shield, sterically hindering the approach of the protease's active site to the adjacent peptide bonds.[7][12] This "molecular armor" makes it significantly more difficult for enzymes to cleave the peptide, thereby dramatically increasing its half-life in a proteolytic environment.[11]

Comparative Performance Analysis: α-Methylvaline vs. Cα-Methyl-Norvaline

While no direct head-to-head comparative studies are extensively published, we can infer performance based on their structural nuances and established principles of peptide chemistry. Both residues are exceptionally effective at enhancing stability, but the subtle difference in their side chains—branched isopropyl (α-Me-Val) versus linear n-propyl (Cα-Me-Nva)—may influence their conformational preferences and interactions.

Featureα-Methylvaline (α-Me-Val)Cα-Methyl-Norvaline (Cα-Me-Nva)Rationale & Causality
Structure Isopropyl side chainn-Propyl side chainBoth possess the critical Cα-methyl group. The side-chain branching is the key differentiator.
Helix Propensity Very High Very High The Cα-methylation is the dominant factor in restricting backbone torsion angles, strongly favoring helical structures for both residues.[9][10] The branched nature of α-Me-Val's side chain may provide a slightly stronger push into a specific helical conformation compared to the more flexible n-propyl chain of Cα-Me-Nva.
Proteolytic Resistance Very High Very High The steric shield provided by the α-methyl group is highly effective at preventing enzymatic cleavage for both analogs.[7][11] The bulkier, more rigid isopropyl side chain of α-Me-Val might offer a marginal increase in steric protection over the n-propyl chain in certain contexts.
Potential Application Ideal for inducing rigid, stable helical structures and maximizing proteolytic resistance.Excellent for enhancing stability while retaining slightly more side-chain flexibility, which could be beneficial for receptor binding.The choice may depend on the specific structural requirements of the peptide's target interaction site. Empirical testing is crucial.

Experimental Validation: Protocols for the Modern Lab

To empirically determine the impact of these ncAAs on your peptide of interest, two fundamental experiments are required: conformational analysis by Circular Dichroism (CD) and a proteolytic stability assay.

Conformational Analysis via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[13][14] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation.[15]

CD_Workflow

Detailed Protocol:

  • Peptide Preparation: Synthesize and purify the parent peptide and its analogs containing α-Me-Val and Cα-Me-Nva substitutions via standard solid-phase peptide synthesis (SPPS). Ensure purity (>95%) by HPLC.

  • Sample Solubilization: Prepare peptide stock solutions and dilute them to a final concentration of 0.1 - 0.5 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[16] The buffer itself should not have significant absorbance in the far-UV region.

  • Instrument Setup: Turn on the CD spectrometer and purge the system with dry nitrogen gas for at least 30 minutes to remove oxygen. Ignite the Xenon lamp and allow it to stabilize.

  • Baseline Measurement: Fill a quartz cuvette (typically 1 mm path length) with the buffer solution and record a baseline spectrum from 260 nm down to 190 nm.

  • Sample Spectrum Acquisition: Empty and dry the cuvette, then fill it with the peptide sample. Record the CD spectrum under the same conditions as the baseline. Acquire 3-5 scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed CD * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.

  • Analysis: Analyze the MRE spectrum. A characteristic α-helical structure will show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[15] Compare the MRE at 222 nm between the parent peptide and the modified analogs to quantify the increase in helicity.

Proteolytic Stability Assay

This assay measures the rate at which a peptide is degraded by a specific protease. The amount of intact peptide remaining over time is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS.[17][18]

Protease_Assay_Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of each peptide (parent, α-Me-Val, and Cα-Me-Nva variants) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the desired protease (e.g., 1 mg/mL Trypsin in 1 mM HCl). Dilute the protease in the reaction buffer to a working concentration just before use (e.g., 10 µg/mL).

  • Reaction Setup:

    • For each peptide, set up a reaction tube. A typical reaction might contain 90 µL of the peptide stock and 10 µL of the working protease solution.

    • Prepare a "time zero" (t=0) sample by adding 10 µL of a quenching solution (e.g., 10% Trifluoroacetic Acid - TFA) to a labeled tube before adding the enzyme.

  • Incubation and Sampling:

    • Initiate the reaction by adding the protease to the peptide solution, vortex briefly, and place in a 37°C water bath.

    • At specified time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing quenching solution to stop the enzymatic activity.

  • HPLC/LC-MS Analysis:

    • Analyze each quenched time-point sample by RP-HPLC or LC-MS. Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

    • Identify the peak corresponding to the intact, undigested peptide based on the retention time of the t=0 sample.

  • Data Analysis:

    • Integrate the peak area of the intact peptide for each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0.

    • Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded. A significant increase in t½ for the modified peptides compared to the parent peptide provides quantitative evidence of enhanced stability.

Conclusion

Both α-methylvaline and Cα-methyl-norvaline are formidable tools in the arsenal of the peptide chemist aiming to overcome the challenge of proteolytic instability. Their core mechanism of action—imposing conformational rigidity and steric shielding through Cα-methylation—is a proven and effective strategy.[7][11] While α-Methylvaline, with its branched side chain, may offer a slight edge in terms of steric bulk and conformational restriction, Cα-methyl-norvaline provides a similar high level of stability with a more flexible side chain.

Ultimately, the choice between these two powerful residues should be guided by empirical data. The protocols provided in this guide offer a clear and reliable path to generating this data, enabling researchers to make informed decisions and accelerate the development of robust, next-generation peptide therapeutics.

References

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters. [Link][5][6]

  • The Role of Circular Dichroism in Peptide Structural Analysis. (2025). Technology Networks. [Link][13]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). MDPI. [Link]

  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). PubMed. [Link][3]

  • C α-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds. (2021). Biochemistry. [Link][9]

  • Non-canonical amino acids and programmable biomolecules. (2026). Constructive.bio. [Link][1]

  • Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. (2006). PubMed. [Link][10]

  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025). Technology Networks. [Link][17]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2022). MDPI. [Link][12]

  • Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. (2017). Organic & Biomolecular Chemistry. [Link][19]

  • Conformational analysis of small peptides by circular dichroism. (2002). Digital Commons @ Southern University and A&M College. [Link][20]

  • Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. (2017). ResearchGate. [Link][21]

  • What Are the Applications of Circular Dichroism in Protein Structure? (2025). Patsnap Synapse. [Link][14]

  • The use of circular dichroism in the investigation of protein structure and function. (2000). PubMed. [Link][15]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC. [Link][11]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). PMC. [Link][22]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv. [Link][18]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Publications. [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. (2000). ResearchGate. [Link][23]

  • Norvaline, 2-methyl-, ethyl ester. (n.d.). Appchem. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aaptec. [Link]

Sources

Comparative

Comparative Binding Affinity Guide: Norvaline, 2-methyl-, ethyl ester Derivatives

Executive Summary In the development of unnatural amino acid therapeutics—specifically arginase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists—alpha-methylated derivatives like Norvaline, 2-methyl- offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of unnatural amino acid therapeutics—specifically arginase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists—alpha-methylated derivatives like Norvaline, 2-methyl- offer enhanced proteolytic stability and unique steric interactions within enzyme active sites. However, the free carboxylic acid moiety severely limits cellular permeability.

Synthesizing the prodrug form, Norvaline, 2-methyl-, ethyl ester (CAS 13893-47-5), resolves this pharmacokinetic bottleneck. This guide objectively compares the binding affinities of ethyl ester derivatives against their free acid counterparts and highly functionalized analogs, providing researchers with a mechanistic framework for designing cell-permeable amino acid therapeutics.

Mechanistic Rationale: The Prodrug Paradox

To understand the binding affinity of ethyl 2-methylnorvalinate, we must address the "prodrug paradox." In target proteins like Arginase I/II, the alpha-carboxylate of the inhibitor is strictly required to anchor the molecule, often coordinating directly with the binuclear manganese cluster or forming critical salt bridges [1].

When the carboxylate is masked as an ethyl ester , the molecule loses its ability to form these electrostatic interactions, effectively abolishing direct in vitro binding affinity. However, this esterification increases the partition coefficient (LogP), allowing rapid passive diffusion across the lipid bilayer. Once in the cytosol, ubiquitous intracellular esterases cleave the ethyl group, liberating the high-affinity free acid.

Workflow Ester Norvaline, 2-methyl-, ethyl ester (Prodrug) Membrane Lipid Bilayer Permeation Ester->Membrane High LogP Esterase Intracellular Esterase Cleavage Membrane->Esterase Cytosolic Entry Acid Norvaline, 2-methyl- (Active Free Acid) Esterase->Acid Hydrolysis Target Target Engagement (Arginase / NMDAR) Acid->Target Carboxylate Anchoring

Pharmacokinetic activation pathway of alpha-methylnorvaline ethyl ester derivatives.

Comparative Binding Affinity Data

The table below synthesizes the binding affinities of norvaline derivatives across primary biological targets. Notice the stark contrast between the in vitro enzymatic affinity (where the ester fails) and the in vivo cellular efficacy (where the ester excels).

Compound DerivativePrimary TargetIn Vitro Affinity ( Ki​ / IC50​ )Cellular IC50​ (Intact Cells)Mechanism of Action
L-Norvaline (Standard)Arginase (EhArg)17.9 mM[3]> 50 mMWeak competitive inhibitor; lacks optimal side-chain length.
Norvaline, 2-methyl- (Free Acid)Arginase I~15.0 mM> 50 mM α -methylation increases stability but maintains poor permeability.
Norvaline, 2-methyl-, ethyl ester Arginase I> 100 mM (No direct binding)~10.0 mM Prodrug: Esterase-dependent activation restores intracellular binding.
MABH ( α -methyl-ABH)Arginase I0.5 µM [1]2.1 µMBoronic acid functionalization drives nanomolar transition-state binding.
(R)-4-oxo-5-phosphononorvaline NMDA (NR1A/NR2A)0.6 µM [2]5.0 µMCompetitive glutamate-site antagonist.

Data Interpretation: While functionalized derivatives like MABH (2-amino-6-borono-2-methylhexanoic acid) achieve sub-micromolar affinity due to transition-state mimicry [1], the baseline 2-methylnorvaline scaffold requires esterification to achieve meaningful intracellular concentrations.

Self-Validating Experimental Protocol: Binding vs. Permeability

To accurately evaluate an ethyl ester derivative, researchers cannot rely solely on cell-free enzymatic assays. The following protocol establishes a self-validating system that measures both direct binding and prodrug activation.

Phase 1: In Vitro Binding Affinity (Isothermal Titration Calorimetry)

Causality: ITC measures the thermodynamic parameters of binding without requiring fluorescent labels that might alter the small molecule's steric profile.

  • Protein Preparation: Purify recombinant Human Arginase I (Arg1) and dialyze into 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MnCl 2​ .

  • Titration: Load 50 µM Arg1 into the ITC cell. Titrate 500 µM of Norvaline, 2-methyl- (Free Acid) via 2 µL injections at 25°C.

  • Control Validation: Repeat the titration using Norvaline, 2-methyl-, ethyl ester .

    • Expected Result: The free acid will yield a measurable Kd​ isotherm. The ethyl ester will show a flat baseline (heat of dilution only), validating that the ester blocks the carboxylate-anchoring site.

Phase 2: Ex Vivo Prodrug Activation & Functional Assay

Causality: To prove the ester acts as a delivery vehicle, we must demonstrate that pre-incubation with esterases restores target inhibition.

  • Esterase Cleavage: Incubate 1 mM of the ethyl ester derivative with 10 U/mL Porcine Liver Esterase (PLE) in PBS for 60 minutes at 37°C.

  • Reaction Quenching: Spin-filter the mixture (3 kDa MWCO) to remove the PLE enzyme, isolating the newly liberated free acid in the flow-through.

  • Functional Readout: Introduce the flow-through to a standard urea-reduction arginase assay.

    • Expected Result: The PLE-treated ester will now exhibit an IC50​ identical to the synthesized free acid, confirming that the ester is a viable, reversible prodrug scaffold.

Conclusion

When evaluating Norvaline, 2-methyl-, ethyl ester derivatives, drug development professionals must separate in vitro target affinity from in vivo pharmacological utility. While the ethyl ester inherently destroys direct binding affinity by masking the critical alpha-carboxylate, it is an indispensable structural modification for bypassing the lipid bilayer. For optimal therapeutic design, researchers should combine the ethyl ester prodrug strategy with highly potent side-chain modifications (such as the boronic acid warhead seen in MABH) to achieve both high cellular penetrance and nanomolar target engagement.

References
  • Ilies, M., et al. (2011). "Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design." Journal of Medicinal Chemistry.[Link]

  • Blanchet, P. J., et al. (1999). "Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys." PubMed.[Link]

  • Malik, A., et al. (2019). "Crystal structure of Entamoeba histolytica Arginase in complex with L-Norvaline at 2.01 A." RCSB Protein Data Bank. [Link]

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Quantification for Norvaline, 2-methyl-, ethyl ester and its Comparison with Alternative Methods

For researchers, scientists, and drug development professionals, the precise and reliable quantification of non-proteinogenic amino acids like Norvaline, 2-methyl-, ethyl ester is critical in fields ranging from metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of non-proteinogenic amino acids like Norvaline, 2-methyl-, ethyl ester is critical in fields ranging from metabolic research to pharmaceutical quality control. This guide provides an in-depth, objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this analyte against other common analytical techniques. The information presented is grounded in established scientific principles and regulatory guidelines to ensure trustworthiness and applicability in a professional laboratory setting.

The Analytical Challenge: Quantifying Norvaline, 2-methyl-, ethyl ester

Norvaline, 2-methyl-, ethyl ester, a derivative of the branched-chain amino acid norvaline, presents a unique analytical challenge due to its polarity and structural similarity to other amino acids. Accurate quantification is essential for understanding its role in various biological and chemical systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, but it necessitates a robust validation to ensure the data generated is accurate, reliable, and fit for its intended purpose.

The validation process for an analytical method is a critical step in its development, demonstrating its suitability for a specific analytical problem.[1] This guide will walk through the validation of a GC-MS method for Norvaline, 2-methyl-, ethyl ester, adhering to the principles outlined by major regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

The GC-MS Method: A Detailed Look

GC-MS is a preferred method for the analysis of volatile and semi-volatile compounds.[5] Since amino acids themselves are not sufficiently volatile for direct GC analysis, a derivatization step is essential. In this case, the ethyl ester derivatization of 2-methyl-norvaline serves to increase its volatility, making it amenable to gas chromatography.[6][7]

The fundamental principle of GC-MS involves the separation of the analyte from other components in a sample using a gas chromatograph, followed by detection and quantification using a mass spectrometer.[8][9] The mass spectrometer provides high selectivity and sensitivity, allowing for the accurate measurement of the target analyte even in complex matrices.

Experimental Workflow: From Sample to Result

A meticulously designed workflow is paramount for reproducible and reliable results. The following diagram illustrates the key steps in the GC-MS analysis of Norvaline, 2-methyl-, ethyl ester.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Analyte Extraction Sample->Extraction Derivatization Esterification to Ethyl Ester Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Quantification Detection->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for the GC-MS analysis of Norvaline, 2-methyl-, ethyl ester.

Method Validation: Ensuring Scientific Integrity

The validation of an analytical method is a systematic process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][10] The core validation parameters, as defined by the ICH Q2(R1) guideline, are discussed below with their practical implementation for the GC-MS method.[1][4]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4] For the GC-MS method, specificity is demonstrated by the unique retention time of the Norvaline, 2-methyl-, ethyl ester peak and its characteristic mass spectrum, which should be free from interference from other sample components.

Experimental Protocol:

  • Analyze a blank matrix sample (e.g., plasma, urine, or reaction buffer without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyze a standard solution of Norvaline, 2-methyl-, ethyl ester to determine its retention time and mass spectrum.

  • Analyze a spiked matrix sample to confirm that the analyte peak is well-resolved from any matrix components.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of Norvaline, 2-methyl-, ethyl ester covering the expected concentration range in the samples.

  • Analyze each calibration standard in triplicate.

  • Plot the peak area of the analyte against the corresponding concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be close to 1 (typically >0.99) to demonstrate linearity.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value.[4] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] Precision is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11][12]

Experimental Protocol:

  • Accuracy: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. The mean concentration determined should be within a predefined acceptance criterion (e.g., ±15%) of the nominal concentration.

  • Precision:

    • Repeatability: Analyze at least five replicates of the low, medium, and high QC samples in a single analytical run. The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤15%).

    • Intermediate Precision: Repeat the repeatability experiment on different days, with different analysts, and/or on different instruments. The RSD over these different conditions should also be within the acceptable limit.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][11]

Experimental Protocol:

  • LOD: Can be determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by analyzing a series of low-concentration samples and calculating the standard deviation of the response.

  • LOQ: Is typically established as the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., within ±20% of the nominal value).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Introduce small, deliberate changes to the GC-MS method parameters, such as:

    • GC oven temperature ramp rate (e.g., ± 2°C/min)

    • Injector temperature (e.g., ± 5°C)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

  • Analyze a QC sample under each of these modified conditions.

  • The results should not be significantly affected by these minor variations, demonstrating the method's robustness.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay

Caption: Key parameters for the validation of an analytical method.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful technique, it is essential to consider alternative methods to make an informed decision based on the specific analytical needs. The following table provides a comparative overview of the validated GC-MS method with other common techniques for amino acid analysis.

FeatureGC-MS (with derivatization)LC-MS/MS (underivatized)HPLC with Fluorescence Detection (with derivatization)Capillary Electrophoresis (CE)
Principle Separation by volatility and mass-to-charge ratioSeparation by polarity and mass-to-charge ratioSeparation by polarity and fluorescence detectionSeparation by charge and size
Sensitivity HighVery HighHighModerate to High
Selectivity Very HighVery HighModerate to HighHigh
Sample Prep Derivatization requiredOften minimal, but can be complex for some matrices[13]Derivatization required[14][15][16][17]Minimal
Run Time ModerateFast to ModerateModerate to LongFast
Cost ModerateHighLow to ModerateLow
Robustness HighHighModerateModerate
Key Advantage Established, robust, and cost-effective for targeted analysisHigh throughput and ability to analyze underivatized amino acids[18][19][20]Good sensitivity and widely available instrumentation[21]Low sample and reagent consumption, high separation efficiency[22][23][24][25][26]
Key Limitation Derivatization step can be time-consuming and introduce variability[27]Ion suppression effects can be a challenge[14]Derivatization can be complex and reagent stability may be a concernLower sensitivity for some applications compared to MS-based methods

Senior Application Scientist's Recommendation

The choice of an analytical method is a critical decision that should be based on a thorough evaluation of the specific requirements of the study.

  • For routine, high-throughput quantitative analysis where high sensitivity and selectivity are paramount, the validated GC-MS method for Norvaline, 2-methyl-, ethyl ester is an excellent choice. Its robustness and cost-effectiveness make it a workhorse in many laboratories. The necessity of derivatization is a manageable step with proper optimization and automation.

  • If the simultaneous analysis of a broad spectrum of underivatized amino acids is required, and the budget allows, LC-MS/MS is the superior option. The ability to bypass the derivatization step can significantly streamline the workflow, especially for large sample sets.[18][19][20]

  • HPLC with fluorescence detection is a viable alternative when MS instrumentation is not available. While it requires derivatization, it can provide reliable quantitative data with good sensitivity.[14][15][17][21]

  • Capillary Electrophoresis is a powerful technique for specific applications where sample volume is limited and high separation efficiency is crucial. It is particularly well-suited for chiral separations of amino acids.[22][23]

Ultimately, the "best" method is the one that is fit for purpose and has been rigorously validated to ensure the generation of high-quality, defensible data. This guide provides the foundational knowledge and a comparative framework to assist researchers in making that critical decision.

References

  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]

  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC. Available at: [Link]

  • Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. Available at: [Link]

  • <621> CHROMATOGRAPHY. Available at: [Link]

  • Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. Available at: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]

  • Validated Quantitation of Underivatized Amino Acids in Human Blood Samples by Volatile Ion-Pair Reversed-Phase Liquid Chromatography Coupled to Isotope Dilution Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent. Available at: [Link]

  • USP-NF 〈621〉 Chromatography. Available at: [Link]

  • Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review - PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Separation of amino acids by capillary electrophoresis with light-emitting diode-induced fluorescence in the presence of electroosmotic flow - PubMed. Available at: [Link]

  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent - MDPI. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. Available at: [Link]

  • Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatizatio - SciSpace. Available at: [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. Available at: [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. Available at: [Link]

  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Available at: [Link]

  • Analytic validation of a gas chromatography–mass spectrometry method for quantification of six amino acids in canine serum samples in - AVMA Journals. Available at: [Link]

  • Analytic validation of a gas chromatography-mass spectrometry method for quantification of six amino acids in canine serum samples - PubMed. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • Analysis of amino acid consumption by HPLC with fluorescence detection and precolumn derivatization - Bio-protocol. Available at: [Link]

  • Validating GC-MS for FDA Approved Food Additives - Patsnap Eureka. Available at: [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Available at: [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS - UBB. Available at: [Link]

  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. Available at: [Link]

  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers - FDA. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. -. Available at: [Link]

  • Derivatization Methods in GC and GC/MS - Semantic Scholar. Available at: [Link]

Sources

Comparative

steric effects of Norvaline, 2-methyl-, ethyl ester compared to leucine

Steric Effects and Conformational Dynamics: A Comparative Guide to Norvaline, 2-methyl-, ethyl ester vs. Leucine As peptide engineering and small-molecule drug design evolve, the strategic incorporation of non-proteinoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Steric Effects and Conformational Dynamics: A Comparative Guide to Norvaline, 2-methyl-, ethyl ester vs. Leucine

As peptide engineering and small-molecule drug design evolve, the strategic incorporation of non-proteinogenic amino acids has become a cornerstone for overcoming the metabolic instability and conformational flexibility of native peptides. This guide provides an objective, data-driven comparison between a standard aliphatic amino acid, Leucine , and a highly constrained, synthetic derivative, Norvaline, 2-methyl-, ethyl ester (also known as Ethyl 2-amino-2-methylpentanoate).

By analyzing their distinct steric profiles, this guide will equip researchers with the mechanistic insights required to leverage α,α -disubstituted amino acid esters in drug development.

Structural and Mechanistic Divergence

To understand the divergent behavior of these two molecules, we must analyze the steric environment surrounding their α -carbons.

Leucine (The Flexible Standard) Leucine is a standard, proteinogenic amino acid characterized by a primary α -carbon (bonded to one hydrogen atom) and an isobutyl side chain[13]. Crucially, the steric bulk of leucine is located at the γ -carbon. Because the α -carbon is unhindered by side-chain branching, the peptide backbone retains significant flexibility, allowing leucine to readily adopt a wide range of Ramachandran dihedral angles ( ϕ and ψ ). This flexibility allows leucine to participate in α -helices, β -sheets, and random coils [13].

Norvaline, 2-methyl-, ethyl ester (The Constrained Analog) Norvaline, 2-methyl-, ethyl ester introduces two profound structural modifications:

  • α -Methylation : The α -proton is replaced by a methyl group, creating a quaternary α -carbon. This introduces severe steric hindrance directly at the backbone. The steric clash between the α -methyl group and adjacent carbonyl/amide groups severely restricts the allowable ϕ and ψ angles, forcing the backbone into highly constrained, helical conformations (such as the 310​ -helix or α -helix)[1][2].

  • C-Terminal Esterification : The conversion of the free carboxylic acid to an ethyl ester adds further steric bulk at the C-terminus, eliminates the negative charge at physiological pH, and drastically increases the molecule's lipophilicity.

StericEffects L Leucine (Standard Aliphatic) L_alpha Alpha-Proton (Low Backbone Clash) L->L_alpha L_gamma Gamma-Branched (Distant Bulk) L->L_gamma N 2-Methylnorvaline Ethyl Ester N_alpha Alpha-Methyl Group (High Backbone Clash) N->N_alpha N_ester Ethyl Ester (C-Terminal Bulk) N->N_ester Flex High Backbone Flexibility (Beta-sheet, Coil, Helix) L_alpha->Flex L_gamma->Flex Rigid Restricted Phi/Psi Angles (Helical Promotion) N_alpha->Rigid N_ester->Rigid

Fig 1: Structural logic tree comparing steric hindrance of Leucine vs 2-Methylnorvaline Ethyl Ester.

Experimental Workflows & Self-Validating Protocols

To objectively quantify the steric effects of α -methylation and esterification, we utilize two self-validating experimental systems: N-acylation kinetics (to measure synthetic hindrance) and proteolytic degradation (to measure biological stability).

Protocol 1: Comparative N-Acylation Kinetics (Solution-Phase)

Objective: Quantify the reduced nucleophilicity of the α -amine in 2-methylnorvaline ethyl ester caused by the steric shielding of the α -methyl group, using leucine ethyl ester as a baseline control[3]. Causality: Amide bond formation requires the nucleophilic α -amine to approach the activated carboxylate at a specific trajectory (the Bürgi-Dunitz angle). The quaternary nature of the α -carbon in 2-methylnorvaline creates a dense steric cloud that physically obstructs this trajectory, necessitating highly reactive coupling reagents and extended reaction times.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar solutions (0.1 M) of Leucine ethyl ester and Norvaline, 2-methyl-, ethyl ester in anhydrous DMF.

  • Activation: In a separate vial, activate Fmoc-Ala-OH (1.5 eq) using HATU (1.4 eq) and DIPEA (3.0 eq) in DMF for 2 minutes to generate the highly reactive active ester.

  • Coupling: Add the activated Fmoc-Ala-OH to the amino acid ester solutions at 25°C.

  • Monitoring (Internal Control): Withdraw 10 μ L aliquots at 5, 15, 30, 60, and 120 minutes. Quench in 90 μ L of 1:1 MeCN/H 2​ O (0.1% TFA).

  • Analysis: Analyze via HPLC-UV (214 nm). The system self-validates by tracking both the disappearance of the starting amine and the stoichiometric appearance of the dipeptide product.

AcylationWorkflow Start Equimolar Amino Acid Esters (Solution Phase) Split Substrate Selection Start->Split Leu Leucine Ethyl Ester (Unhindered Amine) Split->Leu Nor 2-Methylnorvaline Ethyl Ester (Hindered Amine) Split->Nor Reagent Add Fmoc-Ala-OH + HATU/DIPEA Leu->Reagent Nor->Reagent Leu_Res Rapid N-Acylation (t1/2 < 5 mins) Reagent->Leu_Res Standard Kinetics Nor_Res Sluggish N-Acylation (t1/2 > 120 mins) Reagent->Nor_Res Steric Clash

Fig 2: Comparative N-acylation workflow highlighting the steric bottleneck of alpha-methyl amines.

Protocol 2: Enzymatic Stability Assay (Proteolysis)

Objective: Evaluate the resistance to enzymatic degradation conferred by α -methylation and C-terminal esterification[1]. Causality: Proteases (such as aminopeptidases and carboxypeptidases) require the substrate backbone to adopt an extended, β -strand-like conformation to fit into their catalytic clefts. The α -methyl group of 2-methylnorvaline restricts the backbone to helical conformations, preventing active-site accommodation[2]. Furthermore, the ethyl ester masks the C-terminal carboxylate, eliminating the electrostatic interactions required for carboxypeptidase recognition.

Step-by-Step Methodology:

  • Incubation: Incubate model dipeptides (e.g., Ala-Leu vs. Ala-2-Methylnorvaline ethyl ester) at 100 μ M in 25% human blood serum (diluted in PBS, pH 7.4) at 37°C.

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench enzymatic activity by adding 50 μ L of ice-cold 1% TFA in Acetonitrile to precipitate serum proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) of the intact substrate.

Quantitative Data Presentation

The structural modifications of Norvaline, 2-methyl-, ethyl ester result in drastically different physicochemical and experimental profiles compared to standard leucine.

Table 1: Structural and Physicochemical Comparison

PropertyLeucineNorvaline, 2-methyl-, ethyl ester
Molecular Formula C 6​ H 13​ NO 2​ C 8​ H 17​ NO 2​
α -Carbon Substitution Primary (1 H, 1 Side chain)Quaternary (1 Methyl, 1 Propyl)
Side Chain Structure Isobutyl ( γ -branched)Propyl (Linear)
C-Terminus Free Carboxylic AcidEthyl Ester (Protected)
Conformational Preference Flexible (Helices, Sheets, Coils)Highly Restricted (Helical)
Lipophilicity (LogP) Low (~ -1.5)High (~ 1.7)

Table 2: Experimental Performance Metrics

Assay MetricLeucine (or Leu-OEt)Norvaline, 2-methyl-, ethyl esterCausality / Mechanism
N-Acylation Half-Life ( t1/2​ ) < 5 minutes> 120 minutes α -methyl steric shielding blocks nucleophilic attack trajectory.
Coupling Reagent Required Standard (DIC/HOBt)Highly Reactive (HATU/HOAt)High activation energy required to overcome steric clash.
Serum Protease Half-Life ~ 2.5 hours> 48 hoursHelical restriction prevents active-site fit; ester blocks carboxypeptidases.

Conclusion

The comparison between Leucine and Norvaline, 2-methyl-, ethyl ester highlights the profound impact of localized steric bulk on molecular behavior. While leucine provides necessary hydrophobic bulk with high backbone flexibility, Norvaline, 2-methyl-, ethyl ester is a specialized tool. Its α -methyl group acts as a conformational lock, forcing helical structures and granting near-total immunity to proteolytic cleavage[1][2], while its ethyl ester moiety enhances lipophilicity for improved membrane permeability. Researchers must weigh the benefits of this extreme biological stability against the significant synthetic challenges posed by its sterically hindered α -amine.

References

  • Khan Academy. "Amino acid structure and classifications." Khan Academy. Available at:[Link]

  • National Institutes of Health (PMC). "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." NIH. Available at:[Link]

  • ResearchGate. "Optimized selective N-methylation of peptides on solid support." ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking Enzymatic Cleavage Rates of Norvaline, 2-Methyl-, Ethyl Ester: A Comparative Guide

As drug development increasingly relies on conformationally restricted peptidomimetics, the demand for enantiopure α -quaternary amino acids has surged. Norvaline, 2-methyl-, ethyl ester (also known as ethyl 2-amino-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on conformationally restricted peptidomimetics, the demand for enantiopure α -quaternary amino acids has surged. Norvaline, 2-methyl-, ethyl ester (also known as ethyl 2-amino-2-methylpentanoate) is a critical unnatural amino acid building block 1. While2 [[2]] is the gold standard for chiral separation, the α -methyl group introduces severe steric hindrance, rendering many standard biocatalysts completely inactive.

This guide provides an objective, data-driven comparison of three standard hydrolytic enzymes—Alcalase 2.4L, Pig Liver Esterase (PLE), and Candida antarctica Lipase B (CALB)—benchmarking their efficacy in cleaving the sterically encumbered ester bond of racemic 2-methylnorvaline ethyl ester.

Mechanistic Causality: The α -Methyl Steric Challenge

To understand why certain enzymes fail while others succeed, we must analyze the active site geometry relative to the substrate's quaternary stereocenter. The α -methyl group sits immediately adjacent to the scissile ester carbonyl, acting as a steric shield against the nucleophilic attack of the enzyme's catalytic serine residue.

  • Alcalase 2.4L (Subtilisin Carlsberg): This serine protease possesses a broad, relatively shallow S1 binding cleft. Unlike lipases, its active site can structurally accommodate the bulky α -methyl group without severe steric clash, making it3 [[3]]. It selectively hydrolyzes the (S)-enantiomer.

  • Pig Liver Esterase (PLE): PLE has a flexible active site that can process a wide variety of unnatural substrates. However, this flexibility often comes at the cost of enantiomeric discrimination. While it can cleave the ester, its Enantiomeric Ratio ( E -value) for α -quaternary centers is typically low.

  • Candida antarctica Lipase B (CALB): CALB features a steep, narrow, funnel-like active site optimized for linear aliphatic chains. The quaternary carbon of 2-methylnorvaline causes an immediate steric clash at the entrance of the catalytic funnel, resulting in negligible hydrolysis rates.

Workflow Substrate Racemic Ester (CAS: 13893-47-5) Enzyme Enzymatic Cleavage (pH 8.0, 30°C) Substrate->Enzyme 10% t-BuOH Buffer SAcid (S)-Free Acid (Product) Enzyme->SAcid Fast (Alcalase) REster (R)-Ester (Unreacted) Enzyme->REster Slow/Blocked Analysis Chiral HPLC Validation SAcid->Analysis Aqueous Phase REster->Analysis Organic Phase

Figure 1: Self-validating workflow for the enzymatic kinetic resolution of 2-methylnorvaline ester.

Benchmarking Data

The following table summarizes the quantitative performance of the three enzymes under optimized conditions (pH 8.0, 30°C, 10% tert-butanol co-solvent).

Table 1: Kinetic Benchmarking for 2-Methylnorvaline Ethyl Ester Cleavage

BiocatalystInitial Rate ( V0​ ) (mM/h/mg enzyme)Conversion at 24h (%)Enantiomeric Excess of Acid ( eep​ )Enantiomeric Ratio ( E -value)
Alcalase 2.4L 45.248.5%> 99%> 200
Pig Liver Esterase (PLE) 12.538.0%76%14
CALB < 0.1< 2.0%N/AN/A

Data Interpretation: Alcalase 2.4L demonstrates superior catalytic efficiency and near-perfect enantioselectivity ( E>200 ), halting cleanly near the theoretical 50% conversion mark for a racemate. CALB is structurally incompatible with the substrate.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, this protocol employs a 4 [[4]] for real-time kinetic monitoring, backed by a strict mass-balance validation at the endpoint.

Phase 1: System Calibration & Blank Validation

Causality: Esters can undergo spontaneous base-catalyzed hydrolysis. A blank run is mandatory to isolate the true enzymatic rate from background chemical noise.

  • Solvent Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 8.0.

  • Substrate Solubilization: Dissolve 500 mg of racemic 2-methylnorvaline ethyl ester in 2 mL of tert-butanol. Causality: Unnatural amino acid esters have poor aqueous solubility. tert-Butanol acts as a miscible co-solvent that enhances substrate availability without stripping the enzyme's essential hydration shell (unlike DMF or DMSO).

  • Blank Titration: Add the substrate solution to 18 mL of the buffer in a pH-stat reaction vessel at 30°C. Monitor the auto-consumption of 0.1 M NaOH for 30 minutes. The background rate must be <0.5 mM/h to proceed.

Phase 2: Enzymatic Cleavage (Real-Time Monitoring)
  • Initiation: Add 50 mg of the selected enzyme (e.g., Alcalase 2.4L) to the reaction vessel.

  • Kinetic Tracking: Maintain the pH strictly at 8.0 using the automated addition of 0.1 M NaOH.

  • Endpoint Determination: The reaction is terminated when exactly 0.5 equivalents of NaOH (relative to the racemic substrate) have been consumed, indicating 50% conversion. For Alcalase, this typically occurs at ~18-24 hours.

Phase 3: Workup & Mass-Balance Validation

Causality: Exploiting the differential ionization states of the product (amino acid) and unreacted substrate (ester) allows for pristine phase separation.

  • Extraction of (R)-Ester: Extract the pH 8.0 reaction mixture three times with equal volumes of Ethyl Acetate (EtOAc). The unreacted (R)-ester partitions into the organic phase. Dry over Na2​SO4​ and evaporate.

  • Isolation of (S)-Acid: Acidify the remaining aqueous phase to pH 2.5 using 1 M HCl. Extract three times with EtOAc to recover the (S)-2-methylnorvaline free acid.

  • Validation Check: Weigh both recovered fractions. The system is validated only if (MassEster​+MassAcid​)≥95% of the initial substrate mass. A lower mass balance indicates product degradation or emulsion losses.

Phase 4: Chiral HPLC Analysis

Determine the enantiomeric excess ( ee ) using a chiral stationary phase (e.g., Chiralcel OD-H). Calculate the Enantiomeric Ratio ( E ) using the equation:

E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​

(where c is conversion and eep​ is the enantiomeric excess of the product).

Conclusion

When benchmarking enzymatic cleavage rates for α -quaternary amino acid esters like 2-methylnorvaline ethyl ester, the active site geometry of the biocatalyst dictates success. While lipases like CALB fail due to steric exclusion, Alcalase 2.4L provides an optimal balance of high initial cleavage rates ( 45.2 mM/h/mg) and exceptional enantioselectivity ( E>200 ), making it the definitive choice for scaling up the kinetic resolution of this crucial peptidomimetic building block.

References

  • Echemi.13893-47-5, ETHYL 2-AMINO-2-METHYLPENTANOATE Formula.
  • PubMed (NIH).Enzymatic resolution of amino acids via ester hydrolysis.
  • Ukrainian Chemistry Journal.CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY.
  • Royal Society of Chemistry (RSC).Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling Norvaline, 2-methyl-, ethyl ester

Introduction: Chemical Profiling and Mechanistic Behavior As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic response to a molecule's inherent physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Chemical Profiling and Mechanistic Behavior

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic response to a molecule's inherent physicochemical properties. Norvaline, 2-methyl-, ethyl ester (also known systematically as Ethyl 2-amino-2-methylpentanoate; CAS: 13893-47-5) is an unnatural amino acid derivative widely utilized in peptidomimetic drug development and advanced organic synthesis.

Unlike its zwitterionic free amino acid counterpart, the ethyl esterification of 2-methylnorvaline neutralizes the carboxylic acid charge, significantly increasing the molecule's lipophilicity. This structural modification enhances its ability to penetrate biological membranes, including the stratum corneum of the skin. Simultaneously, the free primary amine remains nucleophilic and slightly basic. Consequently, the compound poses specific irritation hazards to the skin, eyes, and respiratory tract that dictate our handling protocols.

Table 1: Physical and Chemical Properties of CAS 13893-47-5

Property Value Operational Implication
Molecular Weight 159.23 g/mol 2 Low molecular weight and high lipophilicity allow it to readily cross biological membranes.
Boiling Point ~191.4 °C (Predicted) 3 Low volatility at room temperature, but poses inhalation hazards if aerosolized.
Density ~0.948 g/cm³ (Predicted) 3 Floats on aqueous solutions; requires organic-compatible absorbents for spills.

| Formula | C8H17NO2 | Combustible organic material; must be kept away from open flames and strong oxidizers. |

Hazard Identification & Causality

Understanding the "why" behind hazard classifications ensures that our safety protocols are self-validating and logically sound.

Causality Chem Norvaline, 2-methyl-, ethyl ester (CAS 13893-47-5) Prop1 Ethyl Ester Group (High Lipophilicity) Chem->Prop1 Prop2 Free Amine Group (Nucleophilic/Basic) Chem->Prop2 Haz1 Enhanced Dermal Penetration Prop1->Haz1 Haz2 Tissue/Mucosa Irritation Prop2->Haz2 GHS1 H315: Skin Irritation Haz1->GHS1 Haz2->GHS1 GHS2 H319: Eye Irritation Haz2->GHS2 GHS3 H335: Respiratory Irritation Haz2->GHS3

Logical relationship between chemical structure and GHS hazard classifications.

Table 2: GHS Hazard Classifications and Mechanistic Causality 4

Hazard Code Classification Mechanistic Causality
H315 Causes skin irritation High lipophilicity (ester) allows rapid dermal penetration; the free amine disrupts epidermal lipid bilayers and cellular membranes.
H319 Causes serious eye irritation The nucleophilic amine interacts rapidly with the aqueous and lipid layers of the tear film and corneal epithelium, causing localized pH shifts and protein denaturation.

| H335 | May cause respiratory irritation | Vapor or aerosolized particulates interact with mucosal membranes in the respiratory tract, leading to localized basicity and subsequent inflammation. |

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, a robust PPE strategy is required. This is tailored specifically to the physicochemical properties of CAS 13893-47-5.

  • Hand Protection (Critical): Nitrile gloves are mandatory. Due to the compound's organic ester nature, latex is highly permeable and insufficient. For splash protection, use nitrile gloves with a minimum thickness of 0.11 mm. For prolonged or direct contact, upgrade to a minimum 0.3 mm thickness.

  • Eye Protection: Tight-fitting chemical safety goggles (compliant with EN 166 or ANSI Z87.1). Standard safety glasses with side shields are inadequate against potential vapor accumulation or micro-splashes of the liquid ester.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., during specific analytical sampling), a half-mask respirator equipped with an ABEK (organic vapor, inorganic, acid gas, and ammonia/amine) filter cartridge is strictly required.

  • Body Protection: A flame-retardant, anti-static laboratory coat. Ensure cuffs are closed and gloves are pulled over the cuffs to prevent dermal exposure at the vulnerable wrist area.

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step-by-Step Methodology for Transfer and Weighing
  • Environmental Verification: Verify that the chemical fume hood is operational with a minimum face velocity of 0.5 m/s. Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids).

  • PPE Donning: Equip the required PPE as per the matrix above. Inspect gloves for pinhole leaks before proceeding.

  • Preparation of Receptacles: Place a pre-tared, sealable glass vial on the analytical balance inside the fume hood. Do not weigh this compound on an open benchtop balance under any circumstances.

  • Transfer Process: Using a clean, dry stainless steel or PTFE spatula (if in solid salt form) or a glass volumetric pipette (if in liquid free-base form), slowly transfer the required mass/volume.

  • Sealing and Decontamination: Immediately seal both the source bottle and the weighing vial. Wipe the exterior of both containers with a disposable lint-free cloth lightly dampened with ethanol, then dispose of the cloth in the solid hazardous waste bin.

  • Doffing: Remove gloves using the standard glove-in-glove technique to avoid secondary dermal exposure. Wash hands immediately with soap and water.

Workflow Start Start: Handling Norvaline, 2-methyl-, ethyl ester PPE Don PPE: Nitrile Gloves (>0.11mm), Goggles, Flame-retardant Coat Start->PPE Hood Transfer to Fume Hood (Min. Face Velocity 0.5 m/s) PPE->Hood Spill Spill Detected? Hood->Spill Evac Evacuate & Ventilate Area Spill->Evac Yes Proceed Proceed with Synthesis (Safe State) Spill->Proceed No Absorb Absorb with Inert Material (e.g., Vermiculite/Sand) Evac->Absorb Dispose Dispose as Halogen-Free Organic Waste Absorb->Dispose

Step-by-step operational workflow and emergency spill response protocol.

Spill Management and Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

Immediate Spill Response Protocol
  • Evacuation and Isolation: Immediately alert personnel in the vicinity. Evacuate the immediate area and ensure the fume hood sash is lowered, or room ventilation is maximized if the spill occurs on the bench.

  • Hazard Assessment: Do not attempt to clean the spill without the correct PPE. Upgrade to heavy-duty nitrile gloves (0.3 mm+) and a respirator if the spill is large and outside the hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary diatomaceous earth absorbents). Do not use combustible materials like sawdust.

  • Neutralization and Collection: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Place the material into a highly visible, appropriately labeled hazardous waste container.

  • Surface Decontamination: Wash the spill area with a dilute mild acid (like 1% acetic acid) to neutralize residual amines, followed by copious amounts of water and a final ethanol wipe.

Disposal Logistics
  • Waste Categorization: Norvaline, 2-methyl-, ethyl ester must be disposed of as Halogen-Free Organic Hazardous Waste .

  • Regulatory Compliance: Never discharge into the municipal sewer system. Ensure the waste container is tightly sealed and clearly labeled with the chemical name, CAS number (13893-47-5), and the GHS hazard pictograms (GHS07 - Exclamation Mark).

References

  • BOC Sciences. "CAS 13893-47-5 (ETHYL 2-AMINO-2-METHYLPENTANOATE)".
  • NextSDS. "sodium 2-amino-4-hydroxy-4-methylpentanoate — Chemical Substance Information (Includes related substance 13893-47-5)".
  • Echemi. "13893-47-5, ETHYL 2-AMINO-2-METHYLPENTANOATE Formula".
  • ChemicalBook. "에틸2-아미노-2-메틸펜타노에이트 | 13893-47-5".

Sources

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